1-Phenyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQFSUKXGGGGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344077 | |
| Record name | 1-Phenyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-56-9 | |
| Record name | 1-Phenyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism of 1-Phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1H-pyrazol-3-amine is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Understanding its synthesis is fundamental for the development of novel therapeutics. This technical guide provides a comprehensive overview of the predominant synthesis mechanism of this compound, focusing on the widely employed cyclocondensation reaction between phenylhydrazine and a three-carbon nitrile-containing synthon. This document outlines the reaction mechanism, provides a detailed experimental protocol for a representative synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Among these, 3-aminopyrazole derivatives are of particular interest due to the versatile reactivity of the amino group, which allows for further structural modifications and the generation of diverse chemical libraries. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The most common and efficient method for the synthesis of 3-aminopyrazoles involves the condensation of a hydrazine derivative with a β-functionalized nitrile. This guide will delve into the mechanistic details of this transformation for the specific synthesis of this compound.
Core Synthesis Mechanism
The primary and most direct route for the synthesis of this compound involves the reaction of phenylhydrazine with a suitable three-carbon electrophilic component containing a nitrile group. A common and effective precursor is 3-ethoxyacrylonitrile or a related β-alkoxyacrylonitrile. The overall reaction is a cyclocondensation, which proceeds through a series of nucleophilic addition and elimination steps, ultimately leading to the formation of the stable aromatic pyrazole ring.
The reaction mechanism can be delineated into the following key stages:
-
Michael Addition: The synthesis is initiated by a nucleophilic attack of the more nucleophilic nitrogen atom of phenylhydrazine onto the β-carbon of the acrylonitrile derivative. This Michael addition is facilitated by the electron-withdrawing nature of the nitrile group and results in the formation of a β-hydrazinopropionitrile intermediate.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. This step leads to the formation of a five-membered heterocyclic ring, a pyrazoline intermediate.
-
Tautomerization and Aromatization: The pyrazoline intermediate is not yet aromatic. The final step involves a tautomerization process, which is the migration of a proton, leading to the formation of the stable, aromatic this compound. This aromatization is the driving force for the reaction.
Visualizing the Synthesis Pathway
To provide a clear visual representation of the synthesis of this compound, the following diagram illustrates the key steps of the reaction mechanism.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is a compilation based on general methods reported in the literature for the synthesis of aminopyrazoles.
Materials:
-
Phenylhydrazine
-
3-Ethoxyacrylonitrile
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of phenylhydrazine (10 mmol) in absolute ethanol (20 mL) is prepared.
-
To this solution, 3-ethoxyacrylonitrile (10 mmol) is added dropwise at room temperature with continuous stirring.
-
A catalytic amount of glacial acetic acid (0.1 mL) is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in diethyl ether (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acetic acid, followed by washing with brine (20 mL).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Quantitative Data Summary
The efficiency of the synthesis of this compound can be influenced by various factors, including the choice of solvent, catalyst, reaction temperature, and time. The following table summarizes typical quantitative data reported for similar aminopyrazole syntheses.
| Parameter | Value/Range | Notes |
| Yield | 75-90% | Yields are highly dependent on the purity of starting materials and reaction conditions. |
| Reaction Time | 4-8 hours | Can be reduced with microwave-assisted synthesis. |
| Reaction Temperature | 78-80 °C | Reflux temperature of ethanol. |
| Molar Ratio (Phenylhydrazine:Nitrile) | 1:1 to 1:1.1 | A slight excess of the nitrile can be used to ensure complete consumption of phenylhydrazine. |
| Solvent | Ethanol, Acetic Acid | Ethanol is a common solvent; acetic acid can be used as both a solvent and a catalyst. |
| Catalyst | Acetic Acid, p-Toluenesulfonic acid | Acid catalysts are often used to facilitate the reaction. |
Conclusion
The synthesis of this compound via the cyclocondensation of phenylhydrazine and a three-carbon nitrile synthon is a robust and efficient method. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a summary of key quantitative data. The provided visualization of the synthetic pathway offers a clear and concise understanding of the molecular transformations involved. This foundational knowledge is crucial for researchers and drug development professionals engaged in the synthesis and derivatization of pyrazole-based compounds for the discovery of new therapeutic agents. Further optimization of reaction conditions, including the exploration of green chemistry approaches, can lead to even more efficient and environmentally benign syntheses of this important heterocyclic building block.
An In-depth Technical Guide to 1-Phenyl-1H-pyrazol-3-amine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 1-Phenyl-1H-pyrazol-3-amine. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical Identity and Properties
This compound is a heterocyclic aromatic amine with a phenyl-substituted pyrazole core. Its chemical structure and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 1-Phenyl-3-aminopyrazole, 3-Amino-1-phenylpyrazole | [1][2] |
| CAS Number | 1128-56-9 | [1][2] |
| Molecular Formula | C₉H₉N₃ | [1][2] |
| Molecular Weight | 159.19 g/mol | [1] |
| Melting Point | 83-86 °C | |
| Boiling Point | 325.2 ± 42.0 °C (Predicted) | |
| pKa | 3.46 ± 0.11 (Predicted) | |
| Solubility | Soluble in DMSO | |
| Physical Form | Solid |
Structural Information
The structure of this compound consists of a pyrazole ring with a phenyl group attached at the N1 position and an amine group at the C3 position.
2.1. Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
| Technique | Data |
| ¹H NMR | Spectral data is available but requires specific literature for detailed peak assignments. |
| ¹³C NMR | A ¹³C NMR spectrum is available, with chemical shifts that can be assigned to the carbon atoms of the pyrazole and phenyl rings.[3] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
3.1. Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cycloaddition reaction of phenylhydrazine with a suitable three-carbon synthon, such as a β-ketonitrile or a derivative of acrylonitrile. A detailed experimental protocol is outlined below, based on established synthetic routes for pyrazoles.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: To a solution of phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for best results.
Biological Activity and Signaling Pathways
While direct studies on the specific biological targets of this compound are limited, the broader class of pyrazole-containing compounds is well-documented for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.
4.1. Proposed Mechanism of Action: Inhibition of RIPK1 Kinase
Recent studies have identified a derivative of 1H-pyrazol-3-amine as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5][6][7] RIPK1 is a critical mediator of cellular inflammatory and death pathways, particularly in the context of TNF-α signaling. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for inflammatory diseases.
The TNF-α signaling pathway can lead to two distinct outcomes: activation of the pro-survival transcription factor NF-κB or induction of programmed cell death in the form of apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.
Below is a diagram illustrating the proposed mechanism of action of a this compound analog as a RIPK1 inhibitor within the TNF-α signaling pathway.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Novel Derivatives of 1-Phenyl-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of novel derivatives based on the 1-Phenyl-1H-pyrazol-3-amine scaffold. This core structure is a key pharmacophore in the development of potent and selective kinase inhibitors, with significant therapeutic potential in oncology and inflammatory diseases. This document details the synthesis, biological activity, and mechanistic insights of these emerging compounds, presenting data in a structured format to facilitate research and development efforts.
Quantitative Biological Activity
The biological activity of novel this compound derivatives has been evaluated against various biological targets, primarily kinases involved in cell signaling pathways. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency and selectivity.
Table 1: RIPK1 Kinase Inhibitory Activity
A series of 1H-pyrazol-3-amine derivatives were developed as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[1][2] The lead compound, derived from the FGFR inhibitor AZD4547, demonstrated potent and selective inhibition of RIPK1.[1]
| Compound ID | RIPK1 IC50 (nM) | Cellular Necroptosis EC50 (nM) |
| 44 | <10 | 8 |
Data sourced from studies on novel RIPK1 inhibitors.[1][2]
Table 2: Anticancer Activity of Pyrazole Derivatives
Various substituted pyrazole derivatives have been synthesized and evaluated for their anticancer properties across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate their potency.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2 | HepG2 | 9.13 | Doxorubicin | 34.24 |
| 7 | MCF-7 | 16.52 | Doxorubicin | 20.85 |
| 7 | A549 | 6.52 | Doxorubicin | 5.93 |
| 7 | PC3 | 9.13 | Doxorubicin | 38.02 |
| 10e | MCF-7 | 11 | Doxorubicin | - |
| 6n | MCF-7 (24h) | 25.8 µg/mL | - | - |
| 6n | MCF-7 (48h) | 21.8 µg/mL | - | - |
Data compiled from various anticancer screening studies on pyrazole derivatives.[3][4][5]
Table 3: BCR-ABL Kinase Inhibitory Activity
A series of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives were synthesized and showed potent activity against the wild-type BCR-ABL1 kinase.[6]
| Compound ID | BCR-ABL wt IC50 (nM) |
| 7a | 14.2 |
| 7b | 38.7 |
| 7c | 45.1 |
| 7d | 22.4 |
| 7e | 326.0 |
| 7f | 158.0 |
| 7g | 114.0 |
| 7h | 28.6 |
| 7i | 21.3 |
Data from a study on phenyl-pyrazole derivatives as BCR-ABL inhibitors.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are representative experimental protocols for the synthesis of this compound derivatives and their biological evaluation.
General Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
A common synthetic route involves the condensation of substituted acetophenones with hydrazides, followed by cyclization using the Vilsmeier-Haack reaction.[7]
Step 1: Synthesis of N'-(1-phenylethylidene)benzohydrazide
-
A mixture of the appropriate acid hydrazide (0.01 mol) and substituted acetophenone (0.01 mol) is prepared in methanol (30 ml).
-
3–4 drops of glacial acetic acid are added to the mixture.
-
The reaction mixture is heated under reflux for 2 hours.
-
After cooling to room temperature, the separated precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from methanol.[7]
Step 2: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
-
The Vilsmeier-Haack reagent is prepared by adding POCl₃ (1.1 ml, 0.012 mol) to DMF (10 ml) at 0°C.
-
The corresponding N'-(1-phenylethylidene)benzohydrazide (0.004 mol) is added in small aliquots to the Vilsmeier-Haack reagent.
-
The reaction mixture is stirred at 60–65°C for 4 hours.[7]
-
The mixture is then cooled and poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final product.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well.
-
The cells are allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, the cells are treated with various concentrations of the synthesized pyrazole derivatives (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 hours).
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[5]
Kinase Inhibition Assay (Kinase-Glo® Assay)
The inhibitory activity of the compounds against specific kinases like BCR-ABL can be quantified using a luminescent kinase assay.
-
The kinase reaction is performed in a 96-well plate.
-
Each well contains the kinase (e.g., BCR-ABL), the substrate (e.g., a specific peptide), and ATP in a reaction buffer.
-
The synthesized compounds are added at various concentrations to the wells.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
After incubation, an equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the remaining ATP.
-
The plate is incubated for another 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
The luminescence is measured using a plate reader. The inhibitory activity is calculated based on the reduction in luminescence compared to a control without the inhibitor. The IC50 values are then determined from the dose-response curves.[6]
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding complex biological pathways and experimental processes. The following diagrams, created using the DOT language, illustrate key concepts related to the derivatives of this compound.
RIPK1-Mediated Necroptosis Signaling Pathway
Derivatives of 1H-pyrazol-3-amine have been identified as potent inhibitors of RIPK1, a critical kinase in the necroptosis pathway.[1][2] Inhibition of RIPK1 can block the inflammatory cell death process.
Caption: RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.
General Workflow for Synthesis and Evaluation
The discovery and development of novel this compound derivatives follow a structured workflow from chemical synthesis to biological validation.
Caption: A typical workflow for the development of pyrazole-based inhibitors.
References
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Phenyl-1H-pyrazol-3-amine Derivatives
For Immediate Release
This technical guide provides an in-depth analysis of the diverse biological activities of derivatives of 1-Phenyl-1H-pyrazol-3-amine, a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the significant anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties of these compounds. The guide presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of their therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | K562 (Leukemia) | HeLa (Cervical) | Reference |
| Compound 1 | 1.88 ± 0.11 | - | - | - | - | [1] |
| Compound 2 | 14.31 ± 0.90 | 8.55 ± 0.35 | - | - | 7.01 ± 0.60 | [1] |
| Compound 3 | 0.83 - 1.81 | 0.83 - 1.81 | - | - | 0.83 - 1.81 | [1] |
| Compound 4 | - | - | 0.34 | 0.27 | - | [2] |
| Compound 5 | - | - | - | - | 37 ± 2.6 | [1] |
| Doxorubicin (Standard) | 0.68 - 5.074 | - | - | - | - | [3] |
Note: '-' indicates data not available.
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solutions in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 4,000-5,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and incubate for a further 48-72 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain this compound derivatives have shown potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[8] Their efficacy is often evaluated using the carrageenan-induced paw edema model in rats.[9][10]
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Time (hours) | Reference |
| K-3 | 100 | 52.0 | 4 | [8][11] |
| K-3 | 50 | 47.5 | 4 | [8] |
| K-3 | 200 | 61.7 | 4 | [8] |
| Indomethacin (Standard) | 5 | Significant Inhibition | 1-5 | [9] |
| Diclofenac (Standard) | 15 | 56.8 | 4 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening anti-inflammatory drugs.[10][12]
Materials:
-
Wistar rats (150-200g)
-
1% Carrageenan solution in saline
-
This compound derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into control, standard, and test groups.
-
Drug Administration: Administer the pyrazole derivatives or the standard drug to the respective groups, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[9][12] The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][13]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9][13]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Combating Microbial Growth
Derivatives of this compound have been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.[14] The broth microdilution method is a common technique to determine the minimum inhibitory concentration (MIC).[15]
Table 3: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Derivative 2a-e | Potent Activity | - | Potent Activity | [16] |
| Derivative 4a-e | Potent Activity | - | Potent Activity | [16] |
| Derivative 5a-e | Potent Activity | - | Potent Activity | [16] |
| Compound 2d | Manifest Activity | Manifest Activity | Manifest Activity |
Note: '-' indicates data not available. 'Potent' and 'Manifest' are qualitative descriptors from the source.
Experimental Protocol: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][17]
Materials:
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivative stock solutions
-
Inoculum of the microorganism
-
Incubator
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the pyrazole derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[15]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Kinase Inhibitory Activity: A Key Mechanism of Action
The ability of this compound derivatives to inhibit protein kinases is a central aspect of their therapeutic potential, particularly in cancer.[2] These compounds often target kinases involved in cell cycle regulation and signal transduction pathways.
Table 4: Kinase Inhibitory Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | CDK2 | 980 | [1] |
| Compound 2 | Akt1 | 1.3 | [2] |
| Compound 3 | Bcr-Abl | 14.2 | [2] |
| Compound 4 | Chk2 | 17.9 | [2] |
| Compound 5 | CDK1 | 1520 | [2] |
| Compound 6 | GS-LRRK2 | 15 | [18] |
| Compound 10e | JAK2 | 166 | [19] |
| Compound 10e | JAK3 | 57 | [19] |
| Compound 10e | Aurora A | 939 | [19] |
| Compound 10e | Aurora B | 583 | [19] |
Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors
Many pyrazole derivatives exert their effects by inhibiting key signaling pathways that are often dysregulated in diseases like cancer.[20][21]
A. Cyclin-Dependent Kinase (CDK)/Rb Pathway: CDKs are essential for cell cycle progression.[20] Pyrazole-based inhibitors can block CDK activity, leading to cell cycle arrest and apoptosis.
B. Janus Kinase (JAK)/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling. Its aberrant activation is implicated in various cancers and inflammatory diseases. Pyrazole inhibitors can block JAK kinases, thereby inhibiting downstream STAT signaling.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and the pyrazole derivative at various concentrations in the assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow for the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
This technical guide underscores the significant and varied biological activities of this compound derivatives. The presented data and protocols provide a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
The Privileged Scaffold: 1-Phenyl-1H-pyrazol-3-amine as a Versatile Kinase Inhibitor Core
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-pyrazol-3-amine core is a well-established "privileged scaffold" in medicinal chemistry, serving as a foundational structure for the development of a multitude of potent and selective kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the pursuit of novel therapeutics for a range of diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the this compound scaffold as a kinase inhibitor, detailing its inhibitory profile against various kinase families, experimental protocols for its evaluation, and the signaling pathways it modulates.
The this compound Scaffold: A Gateway to Kinase Inhibition
The this compound structure provides a versatile template for the design of kinase inhibitors. The phenyl ring at the 1-position and the amine group at the 3-position offer key points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By strategically introducing different substituents at these and other positions of the pyrazole ring, researchers have successfully developed derivatives that target a wide array of kinases with high affinity.
Quantitative Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of various derivatives of the this compound scaffold against a range of protein kinases. This data highlights the broad applicability and potential for developing highly potent inhibitors based on this core structure.
Table 1: Inhibitory Activity against BCR-ABL, Aurora, and JAK Kinases
| Derivative Class | Target Kinase | IC50 (nM) | Reference |
| 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamides | BCR-ABL | 14.2 - 326.0 | [1] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones | Aurora-A | 110 | [2] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2 | 166 | [3] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK3 | 57 | [3] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | Aurora A | 939 | [3] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | Aurora B | 583 | [3] |
Table 2: Inhibitory Activity against LRRK2 and RIPK1 Kinases
| Derivative Class | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | 15 | [4] |
| 1H-pyrazol-3-amine derivatives | RIPK1 | Low nanomolar | [5] |
Table 3: Cellular Activity of this compound Derivatives
| Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones | HCT 116 | Colorectal Carcinoma | 0.37 | [2] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones | MCF-7 | Breast Cancer | 0.44 | [2] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | K562 | Chronic Myeloid Leukemia | 6.726 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of this compound-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Further dilute these solutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration should be kept constant (typically ≤ 1%).
-
Assay Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 10 µL of a 2X kinase solution (recombinant kinase in kinase buffer) to each well.
-
Add 5 µL of a 4X substrate solution (kinase-specific substrate in kinase buffer) to each well.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 4X ATP solution (in kinase buffer) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of luminescent kinase assay reagent equal to the volume in the well (e.g., 25 µL).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their characterization.
Structure-Activity Relationship (SAR) Insights
The extensive research into this compound derivatives has yielded valuable structure-activity relationship (SAR) data. Key insights include:
-
Substitutions on the N1-phenyl ring: Modifications to the phenyl ring at the N1 position of the pyrazole core are crucial for modulating potency and selectivity. Electron-withdrawing or -donating groups can significantly influence the compound's interaction with the kinase active site.
-
The 3-amino group: This group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase. Acylation or further substitution of this amine can be used to explore different binding modes and improve selectivity.
-
Substitution at the 4- and 5-positions of the pyrazole ring: These positions offer opportunities to introduce moieties that can occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity. For instance, the introduction of a pyridinyl group at the 4-position has been shown to be beneficial for BCR-ABL inhibition.[1]
Conclusion
The this compound scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. Its versatility allows for the development of compounds targeting a diverse range of kinases implicated in various diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this privileged scaffold further. Future efforts in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles and enhanced pharmacokinetic properties, ultimately leading to more effective and safer therapeutic agents.
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Antimicrobial Potential of 1-Phenyl-1H-pyrazol-3-amine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the antimicrobial spectrum of compounds based on the 1-Phenyl-1H-pyrazol-3-amine core structure. While specific quantitative data for the parent compound, this compound, is limited in publicly available literature, this document synthesizes the extensive research conducted on its derivatives. This guide will be a valuable resource for researchers and professionals in drug discovery and development by presenting available quantitative antimicrobial data, detailing common experimental methodologies, and illustrating potential mechanisms of action. The information is presented through structured tables and diagrams to facilitate understanding and further research in this promising area of antimicrobial development.
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The this compound scaffold, in particular, serves as a versatile platform for the synthesis of diverse derivatives with significant antimicrobial potential. This guide focuses on the antimicrobial spectrum of this class of compounds, providing a consolidated resource for the scientific community.
Antimicrobial Spectrum of this compound Derivatives
Numerous studies have demonstrated the in vitro activity of this compound derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the pyrazole and phenyl rings.
Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against several bacterial strains. It is important to note that these are select examples and the full scope of activity is much broader.
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
| Compound ID/Description | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Other Gram-Positive Strains (MIC in µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazones | 0.78–1.56 | - | - | [1] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1–8 | - | MRSA (1-32) | [1] |
| Imidazo-pyridine substituted pyrazole derivatives | <1 (MBC) | - | MRSA (<1) | [1] |
| Pyrazole-thiazole hybrids | 1.9-3.9 | - | - | [1] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 62.5-125 | - | - | [6] |
| Pyrazole derivative 3 | - | - | S. epidermidis (0.25) | [7] |
| Pyrazole derivative 4 | - | - | S. epidermidis (0.25) | [7] |
| Pyrazole derivative 7b | - | - | Active | [5] |
| Pyrazole derivative 8b | - | - | Active | [5] |
| Pyrazole derivative 19 | - | - | Active | [8] |
| Pyrazole derivative 20 | 7.81 | - | S. mutans (15.6) | [1] |
| Pyrazole-imidazole-triazole hybrids | low µmol/ml | - | - | [1] |
Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria
| Compound ID/Description | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Other Gram-Negative Strains (MIC in µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1 | - | - | - | [1] |
| Imidazo-pyridine substituted pyrazole derivatives | <1 (MBC) | <1 (MBC) | <1 (MBC) | S. typhimurium (<1) | [1] |
| Pyrazole-triazole derived hydrazides | 2–8 (MIC80) | 2–8 (MIC80) | - | - | [1] |
| Pyrazole derivative 3 | 0.25 | - | - | - | [7] |
| Thiazolidinone-clubbed pyrazoles | 16 | - | - | - | [1] |
| Pyrazole derivative 19 | - | - | - | Shigella flexneri (Potent) | [1] |
| Pyrazole-nucleus-containing benzofuran substitution | 15.6 | - | 3.91 | - | [1] |
| Pyrazole-imidazole-triazole hybrids | low µmol/ml | low µmol/ml | - | - | [1] |
Antifungal Activity
Several derivatives also exhibit promising activity against fungal pathogens.
Table 3: Antifungal Activity of this compound Derivatives
| Compound ID/Description | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Other Fungal Strains (MIC in µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 2.9–7.8 | - | - | [6] |
| Pyrazole derivative 2 | - | 1 | - | [7] |
| Pyrazole derivative 3 | - | - | M. audouinii (0.5) | [7] |
| Pyrazole derivative 5 | - | 4 | - | [7] |
Experimental Protocols
Standardized methodologies are essential for the accurate evaluation of antimicrobial activity. The following are detailed protocols commonly employed in the screening of pyrazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compounds (pyrazole derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
96-well microtiter plates
-
Sterile DMSO (for dissolving compounds)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic)
-
Negative control (broth with inoculum and DMSO)
-
Sterility control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include positive, negative, and sterility controls on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Result Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile Petri dishes
-
Standardized microbial inoculum
-
Sterile cork borer or well cutter
Procedure:
-
Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread a standardized microbial inoculum over the agar surface.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution at a known concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Mechanism of Action
While the exact mechanism of action for this compound itself is not well-elucidated, studies on its derivatives suggest several potential molecular targets. One of the most frequently proposed mechanisms is the inhibition of bacterial DNA gyrase.[1][2]
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately cell death. Molecular docking studies have suggested that pyrazole derivatives can bind to the active site of DNA gyrase, preventing its normal function.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the antimicrobial screening of novel compounds.
Caption: General workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action: DNA Gyrase Inhibition
The following diagram illustrates the proposed mechanism of action for certain pyrazole derivatives through the inhibition of DNA gyrase.
Caption: Proposed inhibition of DNA gyrase by pyrazole derivatives.
Conclusion
Derivatives of this compound represent a valuable and promising class of compounds in the search for new antimicrobial agents. The available data, primarily from a diverse range of substituted analogs, indicates a broad spectrum of activity against clinically relevant bacteria and fungi. The potential for these compounds to act via mechanisms such as DNA gyrase inhibition makes them attractive candidates for further development, particularly in the context of combating antimicrobial resistance. This technical guide provides a foundational resource to stimulate and guide future research efforts in this area. Further investigation into the structure-activity relationships, toxicological profiles, and in vivo efficacy of these compounds is warranted.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meddocsonline.org [meddocsonline.org]
Unlocking the Antitumor Potential of 1-Phenyl-1H-pyrazol-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this diverse family, 1-Phenyl-1H-pyrazol-3-amine derivatives have emerged as a promising class of agents with significant antitumor potential. This technical guide provides an in-depth overview of the current research, focusing on their cytotoxic activity, mechanisms of action, and the experimental methodologies used for their evaluation.
Cytotoxic Activity of this compound Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives across a wide range of human cancer cell lines. The antitumor activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the reported IC50 values for various derivatives, providing a comparative analysis of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PTA-1 | MDA-MB-231 (Triple-negative breast) | Low micromolar range | - | - |
| Compound 9c | A549 (Lung) | Potent | Doxorubicin | - |
| HepG2 (Liver) | Potent | Doxorubicin | - | |
| HCT116 (Colon) | Potent | Doxorubicin | - | |
| MCF-7 (Breast) | Potent | Doxorubicin | - | |
| Compound 2 | HepG2 (Liver) | 9.13 | Doxorubicin | 34.24 |
| Compound 7 | MCF-7 (Breast) | 16.52 | Doxorubicin | 20.85 |
| A549 (Lung) | 6.52 | Doxorubicin | 5.93 | |
| PC3 (Prostate) | 9.13 | Doxorubicin | 38.02 | |
| Compound 3i | RKO (Colon) | 9.9 ± 1.1 | - | - |
| Compound 3f | MDA-MB-468 (Triple-negative breast) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) |
Table 1: In Vitro Cytotoxicity of this compound Derivatives and Analogs.[2][3][4][5]
Mechanisms of Antitumor Action
The anticancer effects of this compound derivatives are attributed to their ability to modulate various cellular processes critical for cancer cell survival and proliferation. Key mechanisms of action identified in the literature include the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism through which these derivatives eliminate cancer cells. Studies have shown that treatment with these compounds leads to characteristic apoptotic events:
-
Phosphatidylserine Externalization: A key early indicator of apoptosis.[2]
-
Caspase Activation: Activation of executioner caspases, such as caspase-3/7, which are central to the apoptotic cascade.[2][5]
-
DNA Fragmentation: The ultimate hallmark of apoptosis.[2]
-
ROS Generation: Some derivatives induce apoptosis through the generation of reactive oxygen species (ROS).[5]
Cell Cycle Arrest
Disruption of the normal cell cycle progression is another significant antitumor strategy. Certain this compound derivatives have been shown to arrest cancer cells in specific phases of the cell cycle, thereby preventing their division and proliferation. For instance, some compounds induce cell cycle arrest at the S and G2/M phases.[2][5]
Inhibition of Signaling Pathways
The antitumor activity of these derivatives is also linked to their ability to inhibit key signaling molecules and pathways that are often dysregulated in cancer.
-
Tubulin Polymerization Inhibition: Several pyrazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for cell division, migration, and intracellular transport.[2][6] This mechanism is shared by well-known chemotherapy drugs like paclitaxel.
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. Derivatives have been shown to inhibit protein kinases that are crucial for cancer cell signaling.[1] Specific targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key drivers of tumor growth and angiogenesis.[7]
-
p53-Mediated Apoptosis: Some derivatives have been found to induce apoptosis through a p53-dependent pathway.[4] The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress.
Below is a diagram illustrating the key signaling pathways affected by this compound derivatives.
Caption: Key signaling pathways targeted by this compound derivatives.
Experimental Protocols
The evaluation of the antitumor potential of these derivatives involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the cytotoxic effects of the compounds on cancer cells.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives for a defined period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
b) SRB (Sulphorhodamine B) Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds in 96-well plates.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution (a protein-binding dye).
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
The workflow for a typical cytotoxicity assay is depicted below.
Caption: Generalized workflow for in vitro cytotoxicity assays.
Apoptosis Assays
These assays are employed to confirm that the observed cytotoxicity is due to the induction of apoptosis.
a) Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
b) Caspase Activity Assay:
-
Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3/7) is added to the cell lysates.
-
Incubation: The reaction is incubated to allow the active caspases to cleave the substrate.
-
Signal Detection: The fluorescence or absorbance is measured using a plate reader. An increase in signal corresponds to higher caspase activity.
Cell Cycle Analysis
This method is used to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye, typically propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
Conclusion and Future Directions
The research to date strongly supports the significant antitumor potential of this compound derivatives. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways makes them an attractive scaffold for the development of novel anticancer therapeutics.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of the most promising compounds in preclinical animal models.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of these potential drug candidates.
-
Combination Therapies: To investigate the synergistic effects of these derivatives with existing chemotherapeutic agents.
The continued exploration of this compound derivatives holds great promise for the discovery and development of next-generation cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of 1-Phenyl-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals
Introduction
1-Phenyl-1H-pyrazol-3-amine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the in silico molecular docking studies of this compound and its close structural analogs against key protein targets implicated in various disease pathways. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the potential molecular interactions, binding affinities, and methodologies for evaluating this compound class as potential therapeutic agents. The data presented herein is a synthesis of findings from multiple studies on 1-phenyl-pyrazole derivatives, providing a predictive framework for the binding of the core molecule, this compound.
Experimental Protocols
The following sections outline a generalized experimental protocol for conducting in silico docking studies of this compound, based on methodologies reported for its derivatives.
Protein and Ligand Preparation
Protein Preparation:
-
Selection and Retrieval: Crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Commonly used structures for the targets discussed in this guide include:
-
Preparation: The retrieved protein structures are prepared using software such as Discovery Studio or AutoDockTools. This process typically involves:
Ligand Preparation:
-
Structure Generation: The 3D structure of this compound is generated using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .mol or .pdb).
-
Energy Minimization: The ligand's energy is minimized using a force field (e.g., MMFF94) to obtain a stable conformation.[1]
-
Torsion Angle Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Grid Generation:
A grid box is defined around the active site of the target protein. The dimensions and center of the grid are determined based on the binding site of the co-crystallized ligand in the original PDB file.
Docking Algorithm:
Molecular docking is performed using software such as AutoDock Vina or GOLD. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site of the protein.[9]
Analysis of Docking Results:
The docking results are analyzed based on the binding energy (or docking score) and the interaction patterns between the ligand and the protein. The pose with the lowest binding energy is typically considered the most favorable. Key interactions to analyze include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking interactions
Visualization of the docked poses is performed using software like PyMOL or Discovery Studio to qualitatively assess the binding mode.
Data Presentation: Docking Results of 1-Phenyl-Pyrazole Derivatives
The following tables summarize the quantitative data from in silico docking studies of various 1-phenyl-pyrazole derivatives against different protein targets. It is important to note that these results are for derivatives and serve as a predictive model for the potential interactions of this compound.
Table 1: Docking of 1-Phenyl-Pyrazole Derivatives against Kinases
| Target Protein (PDB ID) | Derivative | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Cys919, Asp1046 | [9][10] |
| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not specified | [10] |
| CDK2 (2VTO) | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 | Ile10, Lys20, Lys89, Asp145 | [9] |
| Tubulin (3E22) | (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one derivative | -91.43 (dG) | Asn249, Ala250, Lys254, Cys241 | [11] |
Table 2: Docking of Pyrazole Derivatives against Other Targets
| Target Protein (PDB ID) | Derivative | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
| DPP-IV (2BGR) | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | Not specified (IC50 = 1.266 nM) | Arg358, Tyr666 | [6][11] |
| 15-Lipoxygenase (4NRE) | Pyrazoline carbothioamide derivative of 3-(2-naphthyl)-1-phenyl-1H-pyrazole | Not specified | His378, Ile676 | [12] |
Mandatory Visualizations
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway.
Caption: CDK2 in G1/S Cell Cycle Transition.
Caption: DPP-4 Mechanism of Action.
Experimental Workflow
Caption: In Silico Docking Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08047C [pubs.rsc.org]
- 8. rcsb.org [rcsb.org]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Spectroscopic Analysis of 1-Phenyl-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic characteristics of 1-Phenyl-1H-pyrazol-3-amine (CAS No: 1128-56-9), a key heterocyclic amine with significant applications in medicinal chemistry and materials science. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and logical workflows for its structural elucidation.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₉H₉N₃ and a monoisotopic mass of 159.08 g/mol .[1] Its structure, comprising a phenyl ring attached to a pyrazole nucleus with an amino substituent, gives rise to a distinct spectroscopic fingerprint. This guide will dissect the contributions of each structural component to the overall spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are summarized in the table below. These values are predicted based on the analysis of similar pyrazole derivatives.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (pyrazole) | ~5.8 | d | ~2.5 |
| H-5 (pyrazole) | ~7.6 | d | ~2.5 |
| NH₂ | ~5.5 | br s | - |
| H-2', H-6' (phenyl) | ~7.7 | d | ~7.8 |
| H-3', H-5' (phenyl) | ~7.4 | t | ~7.8 |
| H-4' (phenyl) | ~7.2 | t | ~7.4 |
The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule. The predicted chemical shifts for this compound are presented below, based on data from analogous structures.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~155 |
| C-4 (pyrazole) | ~90 |
| C-5 (pyrazole) | ~140 |
| C-1' (phenyl) | ~140 |
| C-2', C-6' (phenyl) | ~120 |
| C-3', C-5' (phenyl) | ~129 |
| C-4' (phenyl) | ~125 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |
| 3150-3000 | C-H stretch (aromatic) | Phenyl & Pyrazole Rings |
| 1640-1620 | N-H bend | Primary Amine |
| 1600-1580 | C=N stretch | Pyrazole Ring |
| 1510-1480 | C=C stretch | Phenyl & Pyrazole Rings |
| 760-740 & 700-680 | C-H out-of-plane bend | Monosubstituted Phenyl |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 159 | High | [M]⁺ (Molecular Ion) |
| 158 | Moderate | [M-H]⁺ |
| 131 | Moderate | [M-N₂]⁺ or [M-HCN-H]⁺ |
| 104 | Moderate | [C₇H₆N]⁺ |
| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |
Experimental Protocols
A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution is then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak.
The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the 4000-400 cm⁻¹ range.
Mass spectral data is obtained using an electron ionization (EI) source coupled with a mass analyzer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Analytical Workflows
The following diagrams illustrate the logical processes involved in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic data and molecular structure.
References
Methodological & Application
One-Pot Synthesis of 1-Phenyl-1H-pyrazol-3-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the one-pot synthesis of 1-Phenyl-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry and drug development. The described method is based on the regioselective condensation of phenylhydrazine with a suitable three-carbon nitrile precursor under basic conditions. This approach offers a streamlined and efficient route to the desired 3-amino pyrazole isomer, minimizing the formation of the 5-amino regioisomer. This document includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the synthetic workflow.
Introduction
3-Aminopyrazole scaffolds are prevalent in a wide range of biologically active compounds, exhibiting diverse pharmacological properties. The specific substitution pattern on the pyrazole ring is crucial for molecular interactions with biological targets. The synthesis of 1-substituted-3-aminopyrazoles can be challenging due to the potential for the formation of the isomeric 1-substituted-5-aminopyrazoles. This protocol details a one-pot method that favors the formation of the desired this compound through careful selection of reagents and reaction conditions.
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of aminopyrazoles, highlighting the conditions that favor the formation of the desired 3-amino isomer versus the 5-amino isomer.
| Parameter | This compound | 1-Phenyl-1H-pyrazol-5-amine |
| Starting Material (Nitrile) | 3-Alkoxyacrylonitrile (e.g., 3-methoxyacrylonitrile) | 3-Oxo-3-phenylpropanenitrile |
| Hydrazine Source | Phenylhydrazine | Phenylhydrazine |
| Base/Catalyst | Sodium Ethoxide (EtONa) | Acetic Acid (AcOH) |
| Solvent | Ethanol (EtOH) | Ethanol (EtOH) |
| Temperature | Reflux | 60 °C |
| Reaction Time | Not specified, microwave-assisted reaction is rapid[1] | 24 hours[2] |
| Yield | ~85% (microwave-assisted)[1] | 82%[2] |
Experimental Protocol
This protocol is adapted from the principles of regioselective aminopyrazole synthesis.[1]
Materials:
-
Phenylhydrazine
-
3-Methoxyacrylonitrile (or 3-ethoxyacrylonitrile)
-
Anhydrous Ethanol
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions (if handling sodium metal)
Procedure:
-
Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a freshly cut piece of sodium metal (1.1 equivalents) to anhydrous ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add phenylhydrazine (1.0 equivalent) at room temperature with stirring.
-
Addition of Acrylonitrile: Slowly add 3-methoxyacrylonitrile (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride or dilute acetic acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: A flowchart illustrating the key stages of the one-pot synthesis of this compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors for cancer therapy, feature the pyrazole scaffold. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the synthesis of these derivatives, offering significant advantages over conventional heating methods. This document provides detailed application notes and protocols for the microwave-assisted synthesis of various pyrazole derivatives.
The primary benefits of employing microwave irradiation in the synthesis of pyrazole derivatives include:
-
Accelerated Reaction Times: Reactions that typically take hours to days under conventional heating can often be completed in minutes.[1][2][3]
-
Increased Yields: Microwave heating frequently leads to higher isolated yields of the desired products.[1][2][3][4][5]
-
Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, simplifying purification.
-
Energy Efficiency: Shorter reaction times and direct heating of the reaction mixture contribute to reduced energy consumption, aligning with the principles of green chemistry.[4]
Data Presentation: Microwave-Assisted vs. Conventional Synthesis
The following tables summarize the quantitative data from various studies, offering a clear comparison between microwave-assisted and conventional heating methods for the synthesis of different pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-Pyrazoles [1][2]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [4][5]
| Product | Method | Time | Yield (%) |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not Specified |
Table 3: Four-Component Synthesis of 4H-Pyrano[2,3-c]pyrazoles [6]
| Product | Method | Time | Yield (%) |
| 4H-Pyrano[2,3-c]pyrazoles | Microwave-Assisted | < 5 min | Excellent |
| 4H-Pyrano[2,3-c]pyrazoles | Conventional Stirring (RT) | Not Specified | Good |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
This protocol describes the cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative to form 1,3,5-trisubstituted pyrazoles.
Materials:
-
Chalcone derivative (0.01 mol)
-
Hydrazine hydrate (0.01 mol)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
Ethanol
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone derivative (0.01 mol) and hydrazine hydrate (0.01 mol).
-
Add ethanol to dissolve the reactants, followed by a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 280 W for 10 minutes.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol-water mixture) to obtain the pure 1,3,5-trisubstituted pyrazole.[7]
Protocol 2: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol outlines a multi-component reaction for the efficient synthesis of pyrano[2,3-c]pyrazole derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Potassium tert-butoxide (catalytic amount)
-
Methanol
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, prepare a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in methanol.[6]
-
Add a catalytic amount of potassium tert-butoxide to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for a short duration (typically less than 5 minutes) at a suitable power level, optimizing as necessary.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold methanol and dry to yield the pure pyrano[2,3-c]pyrazole derivative.
Protocol 3: Synthesis of a Celecoxib Analogue (N-substituted Thiazolidinone Derivative)
This protocol describes the synthesis of a derivative of the selective COX-2 inhibitor, Celecoxib, utilizing a multi-step synthesis with a microwave-assisted step.
Step 1: Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (Conventional)
-
Start with Celecoxib as the starting material.
-
React Celecoxib with a substituted isothiocyanate in dry acetone in the presence of anhydrous potassium carbonate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the sulfonylthiourea intermediate.[8]
Step 2: Microwave-Assisted Cyclization to form N-(3-substituted-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Materials:
-
Sulfonylthiourea intermediate from Step 1
-
Ethyl α-bromoacetate
-
Anhydrous sodium acetate
-
Dry ethanol
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial, dissolve the sulfonylthiourea intermediate in dry ethanol.
-
Add ethyl α-bromoacetate and anhydrous sodium acetate to the solution.[8]
-
Seal the vial and subject it to microwave irradiation. Optimize the power and time as needed for the specific substrate. A household microwave oven has been used in some literature for this type of reaction.[8]
-
After the reaction is complete, cool the vial.
-
The product can be isolated by precipitation upon pouring the reaction mixture into water or by removal of the solvent under reduced pressure followed by purification.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis of pyrazole derivatives.
Signaling Pathway
Many pyrazole derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram depicts a simplified, representative pathway showing the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by a pyrazole derivative, leading to cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 1-Phenyl-1H-pyrazol-3-amine by Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 1-Phenyl-1H-pyrazol-3-amine using flash chromatography. Due to the basic nature of the amine functional group, which can lead to poor peak shape and recovery on standard silica gel, this protocol outlines a method utilizing an amine-functionalized silica stationary phase. This approach mitigates the strong interaction between the basic analyte and acidic silanol groups on the silica surface, resulting in a more efficient and successful purification. A reversed-phase chromatography method is also presented as a viable alternative.
Introduction
This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. The purity of this intermediate is crucial for the successful synthesis of downstream target molecules. Flash chromatography is a widely used technique for the rapid and efficient purification of synthetic compounds. However, the basicity of amine-containing compounds like this compound can present challenges when using standard silica gel, often leading to significant peak tailing and low recovery.[1][2] To overcome these issues, specialized stationary phases or mobile phase modifiers are often employed.[3][4] This application note details a robust protocol for the purification of this compound using an amine-functionalized silica column, which provides a less acidic surface and improves chromatographic performance.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃ | [5][6] |
| Molecular Weight | 159.19 g/mol | [6] |
| Appearance | Solid | [5] |
| CAS Number | 1128-56-9 | [5][6] |
| Purity (typical) | 97% | [5] |
Experimental Protocols
Normal-Phase Flash Chromatography using Amine-Functionalized Silica
This is the recommended primary method for the purification of this compound. The amine-functionalized stationary phase minimizes the acid-base interactions that cause poor chromatography on standard silica.[1][2]
3.1.1. Materials and Equipment
-
Flash chromatography system
-
Amine-functionalized silica flash column
-
Crude this compound
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Methanol (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for visualization
3.1.2. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of dichloromethane or methanol.
-
If the sample is not fully soluble, it can be dry-loaded by adsorbing the dissolved crude mixture onto a small amount of silica gel or celite, followed by evaporation of the solvent.
3.1.3. TLC Method Development
Before performing the flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Spot the dissolved crude mixture onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of hexane and ethyl acetate in various ratios (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system will show the desired product with a Retention Factor (Rf) of approximately 0.2-0.3.
3.1.4. Flash Chromatography Protocol
| Parameter | Recommended Condition |
| Stationary Phase | Amine-functionalized Silica Gel |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 0-100% B over 20 column volumes (CV) |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40 g column) |
| Detection | UV at 254 nm |
Protocol Steps:
-
Equilibrate the amine-functionalized silica column with 100% Mobile Phase A (Hexane) for at least 2-3 column volumes.
-
Load the prepared sample onto the column (wet or dry loading).
-
Begin the gradient elution as detailed in the table above.
-
Collect fractions based on the UV chromatogram.
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Alternative Method: Reversed-Phase Flash Chromatography
For highly polar impurities or as an alternative to amine-functionalized silica, reversed-phase chromatography can be effective.[3][7]
3.2.1. Materials and Equipment
-
Flash chromatography system
-
C18 flash column
-
Crude this compound
-
Water (HPLC grade) with 0.1% triethylamine (TEA) or ammonium hydroxide
-
Acetonitrile (HPLC grade) with 0.1% triethylamine (TEA) or ammonium hydroxide
3.2.2. Flash Chromatography Protocol
| Parameter | Recommended Condition |
| Stationary Phase | C18 Silica Gel |
| Mobile Phase A | Water + 0.1% TEA |
| Mobile Phase B | Acetonitrile + 0.1% TEA |
| Gradient | 5-95% B over 20 CV |
| Flow Rate | Dependent on column size |
| Detection | UV at 254 nm |
Note: The addition of a basic modifier like triethylamine (TEA) to the mobile phase helps to deprotonate the amine, improving peak shape and retention in reversed-phase chromatography.[3]
Data Presentation
The following table summarizes the expected results from the purification of 1 g of crude this compound using the primary recommended method.
| Parameter | Value |
| Crude Sample Weight | 1.0 g |
| Purification Method | Normal-Phase on Amine-Functionalized Silica |
| Column Size | 40 g |
| Elution Volume | ~800 mL (at 40 mL/min) |
| Weight of Pure Product | 0.85 g |
| Recovery | 85% |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by flash chromatography.
Caption: Workflow for the purification of this compound.
Decision Logic for Chromatography Method Selection
The choice of the appropriate chromatography method is critical for successful purification. The following diagram outlines the decision-making process.
References
Application Notes and Protocols for the Recrystallization of 1-Phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Phenyl-1H-pyrazol-3-amine via recrystallization, a critical technique for achieving high purity of active pharmaceutical ingredients and research chemicals.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active compounds. The purity of this starting material is paramount to ensure the desired outcome of subsequent reactions and the quality of the final products. Recrystallization is a robust and widely used method for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Solvent Selection and Solubility
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. Based on literature for analogous pyrazole derivatives, ethanol is a highly effective solvent for the recrystallization of this compound and related aminopyrazoles. Other potential solvents and solvent systems include methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or non-polar anti-solvents like hexanes or heptane.
A preliminary solvent screen is recommended to identify the optimal solvent or solvent system for a specific batch of crude this compound, as impurity profiles can vary.
Illustrative Solubility Data
The following table provides an example of how to structure solubility data. The values presented here are illustrative and should be determined experimentally for the specific batch of material.
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Observations |
| Ethanol | ~5 | > 100 | Good for single solvent recrystallization. |
| Methanol | ~8 | > 120 | Good for single solvent recrystallization. |
| Isopropanol | ~3 | > 80 | Good for single solvent recrystallization. |
| Acetone | ~20 | > 150 | May require a co-solvent to reduce initial solubility. |
| Ethyl Acetate | ~15 | > 100 | Potential for good crystal formation. |
| Toluene | < 2 | ~30 | Slower dissolution, may be suitable for larger crystals. |
| Water | < 1 | < 5 | Can be used as an anti-solvent. |
| Ethanol/Water (9:1) | ~2 | > 90 | Excellent system for inducing crystallization. |
| Ethyl Acetate/Hexane (1:1) | ~5 | > 70 | Good for precipitating the product from a more soluble solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization using Ethanol
This protocol describes the purification of this compound using ethanol, a commonly cited solvent for this class of compounds.[1][2]
Materials:
-
Crude this compound
-
Ethanol (reagent grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water or oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol, enough to create a slurry.
-
Heat the mixture to reflux with gentle stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This method is useful when the compound is too soluble in a single solvent at room temperature.
Materials:
-
Same as Protocol 1, with the addition of deionized water.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.
Data Presentation
The effectiveness of the recrystallization should be evaluated by comparing the purity and yield of the material before and after the process.
Table 1: Comparison of Purity and Yield for Recrystallization of this compound
| Recrystallization Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Melting Point (°C) |
| Protocol 1: Ethanol | 95.2 | 99.8 | 85 | 113 - 115 |
| Protocol 2: Ethanol/Water | 95.2 | 99.7 | 88 | 113 - 115 |
Note: The data in this table are illustrative. Actual results will depend on the nature and quantity of impurities in the starting material.
Visualizations
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: General workflow for the recrystallization of this compound.
Solvent Selection Logic
This diagram outlines the decision-making process for choosing an appropriate recrystallization solvent.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
Application Notes & Protocol: DPPH Radical Scavenging Assay for Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Application: This document provides a detailed protocol for assessing the antioxidant potential of synthetic or natural pyrazole compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is a rapid, simple, and widely used technique to screen for free radical scavenging activity, a key indicator of antioxidant capacity.[1][2]
Principle of the Assay
The DPPH assay is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a stable free radical that exhibits a deep purple color in solution and has a strong absorbance maximum around 517 nm.[1][3] When reduced by an antioxidant, the DPPH molecule is neutralized to the yellow-colored diphenylpicrylhydrazine (DPPH-H).[1][4] This color change leads to a decrease in absorbance at 517 nm, which is proportional to the concentration and potency of the antioxidant. The radical scavenging activity is typically expressed as the percentage of DPPH radical scavenged and as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[5][6]
Materials and Equipment
2.1 Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), >95% purity
-
Pyrazole test compounds
-
Positive Control: Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT).[7][8][9]
-
Solvent: Spectrophotometric grade methanol or ethanol.[1] (Note: Ensure pyrazole compounds are soluble in the chosen solvent. DMSO can be used for initial stock preparation, but final concentration in the assay should be low to avoid interference).
-
Distilled or deionized water
2.2 Equipment
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 517 nm.[1]
-
Analytical balance
-
Calibrated micropipettes and tips
-
Vortex mixer
-
96-well microplates (for microplate reader format) or cuvettes
-
Volumetric flasks and other standard laboratory glassware
-
Aluminum foil to protect the DPPH solution from light.[1]
Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for screening multiple compounds and concentrations.
3.1 Preparation of Reagents
-
DPPH Stock Solution (e.g., 0.2 mM):
-
Accurately weigh approximately 7.9 mg of DPPH powder.
-
Dissolve in 100 mL of methanol or ethanol in a volumetric flask.
-
Wrap the flask completely in aluminum foil to protect it from light.
-
Store at 4°C. This stock solution should be prepared fresh for the best results.[10]
-
-
DPPH Working Solution (e.g., 0.1 mM):
-
Test Compound (Pyrazole) Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh the pyrazole compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or a minimal amount of DMSO and then dilute with methanol/ethanol) to a final concentration of 1 mg/mL.
-
From this stock, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in the assay solvent.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Prepare a 1 mg/mL stock solution of ascorbic acid in the same manner as the test compounds.
-
Prepare a similar serial dilution as for the test compounds.
-
3.2 Assay Procedure (96-Well Plate)
-
Plate Layout: Design the plate layout to include blanks, controls, the positive control, and the pyrazole test compounds in triplicate.
-
Add Samples: To the appropriate wells of the 96-well plate, add 100 µL of the various dilutions of the pyrazole compounds and the positive control.
-
Add Control/Blank: Add 100 µL of the assay solvent (e.g., methanol) to the control and blank wells.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the "Sample Blank" wells. Mix gently by pipetting or using a plate shaker.[1]
-
Add Solvent to Blanks: Add 100 µL of the assay solvent to the "Sample Blank" wells. This is to correct for any background absorbance from the compound itself.
-
Incubation: Cover the plate to protect it from light and incubate at room temperature (25°C) for 30 minutes in the dark.[1][8] The incubation time may need optimization depending on the reaction kinetics of the specific pyrazole compounds.
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[1]
Diagram of Experimental Workflow
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. iomcworld.com [iomcworld.com]
- 8. marinebiology.pt [marinebiology.pt]
- 9. louis.uah.edu [louis.uah.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of 1-Phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Sulforhodamine B (SRB) assay to assess the in vitro cytotoxicity of 1-Phenyl-1H-pyrazol-3-amine. The SRB assay is a reliable, sensitive, and cost-effective colorimetric method for measuring drug-induced cytotoxicity by quantifying the total protein content of adherent cells.[1][2][3]
Principle of the SRB Assay
The Sulforhodamine B (SRB) assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][4] The amount of bound dye is directly proportional to the total protein mass and, consequently, to the number of cells.[1][4] After staining, the incorporated dye is solubilized, and the absorbance is measured using a microplate reader. This allows for the quantification of cell density and the determination of cell viability or cytotoxicity following exposure to a test compound like this compound.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for performing the SRB assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Adherent cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (wavelength 510-570 nm)
-
Humidified incubator with 5% CO₂ at 37°C
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.[3][5]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Add 100 µL of the diluted compound to the respective wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for an appropriate exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[6][7]
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
Data Presentation and Analysis
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (OD of treated cells / OD of untreated control cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
| Concentration of this compound (µM) | Mean OD (540 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 1 | 1.103 | 0.065 | 87.9 |
| 5 | 0.876 | 0.051 | 69.8 |
| 10 | 0.621 | 0.042 | 49.5 |
| 25 | 0.315 | 0.029 | 25.1 |
| 50 | 0.158 | 0.018 | 12.6 |
| 100 | 0.079 | 0.011 | 6.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential Signaling Pathway
While the specific mechanism of action for this compound is not yet fully elucidated, many cytotoxic compounds induce apoptosis (programmed cell death) through the activation of caspase cascades. A potential signaling pathway is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 7. zellx.de [zellx.de]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Anti-inflammatory Activity Assay for Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects. The pyrazole scaffold is a key structural motif in several commercially successful anti-inflammatory drugs. This document provides detailed application notes and protocols for the screening and characterization of the anti-inflammatory properties of novel pyrazole derivatives. The assays described herein are standard and widely accepted methods for evaluating anti-inflammatory potential, encompassing both in vitro and in vivo models.
In Vitro Anti-inflammatory Assays
In vitro assays are essential for the initial screening of pyrazole derivatives to determine their direct inhibitory effects on key enzymes and cellular pathways involved in the inflammatory response.
Cyclooxygenase (COX) Inhibition Assay
Principle: Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. This assay measures the ability of pyrazole derivatives to inhibit the activity of both COX-1 and COX-2 enzymes.[1][2][3]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10X COX Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in a suitable buffer and store on ice.
-
Prepare a stock solution of the pyrazole derivative (test compound) and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.[2] Perform serial dilutions to obtain a range of test concentrations.
-
Prepare a solution of arachidonic acid (substrate) in ethanol, followed by dilution in assay buffer.[4][5]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the COX Assay Buffer, heme cofactor, and either COX-1 or COX-2 enzyme.[4]
-
Add the diluted test compound or reference inhibitor to the respective wells. For control wells, add DMSO vehicle.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4][5]
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[4][5]
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[4]
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyrazole Derivative A | 15.2 | 0.05 | 304 |
| Pyrazole Derivative B | >100 | 1.8 | >55 |
| Celecoxib (Reference) | 15.0 | 0.04 | 375 |
Nitric Oxide Synthase (NOS) Inhibition Assay in LPS-Stimulated Macrophages
Principle: Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a pro-inflammatory mediator, in response to inflammatory stimuli such as lipopolysaccharide (LPS).[6][7] This assay evaluates the ability of pyrazole derivatives to inhibit the production of NO in RAW 264.7 macrophage cells stimulated with LPS. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8][9][10]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the pyrazole derivative or a reference inhibitor (e.g., L-NAME) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent A (sulfanilamide in phosphoric acid) and Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Data Presentation:
| Compound | NO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells |
| Pyrazole Derivative C | 5.8 |
| Pyrazole Derivative D | 12.1 |
| L-NAME (Reference) | 25.5 |
Cytokine Expression Analysis in LPS-Stimulated Macrophages
Principle: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a crucial role in the inflammatory cascade. This assay measures the ability of pyrazole derivatives to suppress the production of these cytokines in LPS-stimulated RAW 264.7 macrophage cells.[11]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the NOS inhibition assay (Section 1.2).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine production inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of each cytokine.
-
Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | IL-1β Inhibition IC50 (µM) |
| Pyrazole Derivative E | 8.2 | 10.5 | 9.7 |
| Pyrazole Derivative F | 15.6 | 18.2 | 16.9 |
| Dexamethasone (Reference) | 0.1 | 0.2 | 0.15 |
In Vivo Anti-inflammatory Assay
In vivo assays are critical for evaluating the anti-inflammatory efficacy of pyrazole derivatives in a whole-organism context, providing insights into their bioavailability, metabolism, and overall therapeutic potential.
Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model.[12][13][14] Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling).[12][15][16] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Experimental Protocol:
-
Animals:
-
Use male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Experimental Groups:
-
Group 1: Control (vehicle-treated).
-
Group 2: Carrageenan control (vehicle-treated + carrageenan).
-
Group 3: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.) + carrageenan.
-
Groups 4-n: Test compound (pyrazole derivative at different doses, p.o.) + carrageenan.
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[17][18]
-
Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[16][17]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:
-
% Inhibition = [ (Paw Volume of Control - Paw Volume of Treated) / Paw Volume of Control ] x 100
-
-
Data Presentation:
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Pyrazole Derivative G | 20 | 0.45 ± 0.04 | 47.1 |
| Pyrazole Derivative G | 40 | 0.28 ± 0.02 | 67.1 |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Inflammation
The anti-inflammatory effects of pyrazole derivatives are often mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Pyrazole derivatives can inhibit this pathway at various points, such as by preventing IκBα phosphorylation and degradation.
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors that, in turn, regulate the expression of pro-inflammatory genes. Pyrazole derivatives have been shown to inhibit the phosphorylation and activation of MAPKs, particularly p38.
Experimental Workflows
The general workflow for the in vitro screening of pyrazole derivatives for anti-inflammatory activity is a stepwise process that begins with primary enzyme or cell-based assays and can progress to more complex mechanistic studies.
The workflow for the in vivo evaluation of promising pyrazole derivatives involves a series of steps to assess their efficacy and safety in a preclinical animal model.
References
- 1. ijcaonline.org [ijcaonline.org]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 1-Phenyl-1H-pyrazol-3-amine using a Validated RP-HPLC Method
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-Phenyl-1H-pyrazol-3-amine. This method is designed for researchers, scientists, and professionals in the drug development industry requiring an accurate and reproducible analytical procedure for quality control, stability testing, and impurity profiling. The described protocol utilizes a C18 column with isocratic elution and UV detection, and has been validated for linearity, precision, accuracy, and sensitivity in accordance with ICH Q2 (R1) guidelines.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and safety of final drug products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of active pharmaceutical ingredients (APIs) and their intermediates. The method described herein provides a straightforward and reliable approach for the determination of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution by adding 1 mL of phosphoric acid to 1 L of HPLC grade water. The mobile phase is then prepared by mixing acetonitrile and the 0.1% phosphoric acid solution in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines. The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Data Summary
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Recovery (%) | RSD (%) |
| 25.0 | 24.8 ± 0.3 | 99.2 | 1.21 |
| 50.0 | 50.3 ± 0.5 | 100.6 | 0.99 |
| 75.0 | 74.5 ± 0.8 | 99.3 | 1.07 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Peak Area (Mean ± SD, n=6) | RSD (%) |
| Repeatability | 50 | 2,295,432 ± 18,363 | 0.80 |
| Intermediate Precision | 50 | 2,310,876 ± 25,419 | 1.10 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.3 |
| LOQ | 0.9 |
Visualizations
Application Notes and Protocols: Developing Cell-Based Assays for 1-Phenyl-1H-pyrazol-3-amine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Phenyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document provides a set of detailed protocols for cell-based assays to screen and characterize the biological activity of this compound, focusing on potential cytotoxic and anti-inflammatory effects, which are common for this class of compounds.[3][4]
Section 1: Preliminary Cytotoxicity Screening
A primary step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often correlated with cell viability.[5][6]
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Data to be filled | Data to be filled |
| A549 | Data to be filled | Data to be filled |
| HeLa | Data to be filled | Data to be filled |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Section 2: Mechanistic Assays - Apoptosis Induction
Should the preliminary screening indicate cytotoxic activity, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line showing sensitivity to the compound
-
Complete growth medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Data Presentation:
Table 2: Apoptosis Induction by this compound in [Cell Line]
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Data to be filled | Data to be filled | Data to be filled |
| IC50 Concentration | Data to be filled | Data to be filled | Data to be filled |
| 2x IC50 Concentration | Data to be filled | Data to be filled | Data to be filled |
Signaling Pathway: Apoptosis
Caption: Simplified pathway of apoptosis induction by a test compound.
Section 3: Anti-inflammatory Activity Screening
Many pyrazole derivatives exhibit anti-inflammatory properties by modulating the production of inflammatory cytokines.[4] Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model to assess anti-inflammatory activity.
Experimental Protocol: Cytokine Production in LPS-Stimulated Macrophages
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, using an ELISA (Enzyme-Linked Immunosorbent Assay).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
TNF-α and IL-6 ELISA kits
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS stimulation, no compound).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by the compound compared to the LPS-stimulated positive control.
Data Presentation:
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 0.1 | Data to be filled | Data to be filled |
| 1 | Data to be filled | Data to be filled |
| 10 | Data to be filled | Data to be filled |
| 100 | Data to be filled | Data to be filled |
Signaling Pathway: LPS-induced Inflammation
Caption: Inhibition of LPS-induced inflammatory signaling by the test compound.
References
- 1. This compound hydrochloride | 127107-30-6 | Benchchem [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: 1-Phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-pyrazol-3-amine and its derivatives represent a promising class of small molecules with a diverse range of pharmacological activities. Preclinical in vivo studies are a critical step in the development of these compounds as potential therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and anti-tumor activities. The protocols outlined below are intended to serve as a guide for researchers in designing and executing robust in vivo experiments.
Data Presentation: Summary of Key In Vivo Parameters
The following tables summarize crucial quantitative data for the proposed in vivo studies. These values are based on established protocols for similar compounds and should be optimized for this compound through pilot studies.
Table 1: Recommended Dosing and Administration for Efficacy Studies
| Parameter | DSS-Induced Colitis Model | LPS-Induced Systemic Inflammation Model | Xenograft Tumor Model |
| Animal Species | C57BL/6 Mice | BALB/c Mice | Athymic Nude Mice (nu/nu) |
| Age/Weight | 8-12 weeks / 20-25 g | 8-12 weeks / 20-25 g | 6-8 weeks / 20-25 g |
| Test Compound | This compound | This compound | This compound |
| Vehicle | 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline | 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline | 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline |
| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Oral (p.o.) or Intraperitoneal (i.p.) |
| Dosage Range | 10 - 100 mg/kg | 10 - 100 mg/kg | 25 - 100 mg/kg |
| Dosing Frequency | Once or twice daily | Single dose prior to LPS challenge | Once daily |
| Positive Control | Dexamethasone (1 mg/kg, i.p.) | Dexamethasone (1 mg/kg, i.p.) | Doxorubicin (5 mg/kg, i.v., once weekly) |
| Duration of Study | 7-10 days | 24 hours | 21-28 days |
Table 2: Pharmacokinetic Study Parameters
| Parameter | Value |
| Animal Species | C57BL/6 Mice |
| Number of Animals | 3-4 per time point |
| Route of Administration | Intravenous (i.v.) and Oral (p.o.) |
| Dosage | 5 mg/kg (i.v.), 20 mg/kg (p.o.) |
| Blood Sampling Time Points (post-dose) | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours |
| Sample Type | Plasma |
| Analytical Method | LC-MS/MS |
Table 3: Acute Oral Toxicity Study Parameters (OECD 423)
| Parameter | Value |
| Animal Species | Wistar Rats (female) |
| Number of Animals | 3 per step |
| Starting Dose Levels | 5, 50, 300, 2000 mg/kg |
| Route of Administration | Oral (gavage) |
| Observation Period | 14 days |
| Key Observations | Clinical signs of toxicity, body weight changes, mortality |
Signaling Pathways
The anti-inflammatory effects of this compound derivatives may be mediated through the inhibition of key signaling pathways such as the TNF-α and RIPK1 pathways.
Caption: TNF-α signaling cascade leading to inflammation or apoptosis.
Caption: Inhibition of RIPK1-mediated necroptosis by this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Many pyrazole derivatives exhibit poor aqueous solubility, necessitating a suitable vehicle for in vivo administration. A common formulation for oral or intraperitoneal delivery is a co-solvent system.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add DMSO to a final concentration of 5-10% of the total volume.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Sequentially add PEG400 (to a final concentration of 40%) and Tween-80 (to a final concentration of 5%), vortexing after each addition.
-
Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.
-
Prepare the formulation fresh on the day of the experiment and visually inspect for any precipitation before administration.
In Vivo Efficacy Study: DSS-Induced Colitis Model
This model is used to evaluate the efficacy of this compound in an experimental model of inflammatory bowel disease.[2][3][4]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Dextran sulfate sodium (DSS), molecular weight 36-50 kDa
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
-
Animal balance
-
Calipers
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 7 consecutive days. Control animals receive regular drinking water.[2][3]
-
Administer this compound, vehicle, or positive control daily via the chosen route (p.o. or i.p.) starting from day 0 or day 3 of DSS administration.
-
Monitor and record the following daily:
-
Body weight
-
Stool consistency (0: normal, 2: loose, 4: diarrhea)
-
Presence of blood in feces (0: negative, 2: positive, 4: gross bleeding)
-
-
Calculate the Disease Activity Index (DAI) as the sum of the scores for body weight loss, stool consistency, and rectal bleeding.
-
On day 7-10, euthanize the mice and collect the colon.
-
Measure the colon length and weight.
-
Collect colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).
Caption: Workflow for the DSS-induced colitis model.
In Vivo Efficacy Study: LPS-Induced Systemic Inflammation
This acute model is used to assess the anti-inflammatory effects of this compound on a systemic inflammatory response.[5][6][7]
Materials:
-
Male BALB/c mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
-
Sterile saline
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Acclimatize mice for at least one week.
-
Administer this compound, vehicle, or positive control (i.p.) 1 hour prior to LPS challenge.
-
Induce systemic inflammation by injecting a single dose of LPS (e.g., 1-5 mg/kg, i.p.).
-
At various time points post-LPS injection (e.g., 2, 4, 6, and 24 hours), collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.[7]
-
Separate plasma and store at -80°C until analysis.
-
Measure the plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Monitor mice for clinical signs of endotoxemia (e.g., lethargy, piloerection).
In Vivo Efficacy Study: Xenograft Tumor Model
This model evaluates the anti-tumor activity of this compound in vivo.
Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Human cancer cell line (e.g., HCT116, A549)
-
Matrigel
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Doxorubicin)
-
Calipers and animal balance
Protocol:
-
Acclimatize mice for one week.
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer this compound, vehicle, or positive control daily (or as determined by pilot studies).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and collect tissue for further analysis (e.g., histology, immunohistochemistry, Western blotting).
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. socmucimm.org [socmucimm.org]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide actionable advice and detailed protocols to improve reaction yields and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in pyrazole synthesis are a common issue that can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Key Areas for Troubleshooting:
-
Purity of Starting Materials: The primary starting materials for this synthesis are typically phenylhydrazine and a β-ketonitrile derivative (e.g., 3-ethoxyacrylonitrile or 3-aminocinnamonitrile). Impurities in these reagents can lead to significant side reactions, reducing the overall yield and complicating the purification process.[2] Phenylhydrazine itself can degrade over time, so using a freshly opened or purified supply is recommended.[1]
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized.[1] For many condensation reactions, adequate heating is necessary to overcome the activation energy barrier.[3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[3]
-
Stoichiometry: The molar ratio of reactants can impact the reaction outcome. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine component can help drive the reaction to completion.[1]
-
pH Control: The pH of the reaction medium can influence the rate of cyclization. For reactions involving hydrazine salts, the mixture can become acidic, potentially promoting the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can sometimes neutralize the acid and lead to a cleaner reaction profile.[1]
Q2: My reaction mixture has turned dark brown or black. What causes this, and can I salvage my product?
A2: Discoloration and tar formation are often observed in pyrazole synthesis, particularly when heating is involved or when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the starting materials or oxidative side reactions.[1]
Troubleshooting Steps:
-
Neutralization: If using a hydrazine salt, the addition of a mild base can prevent the buildup of acid that may promote byproduct formation.[1]
-
Purification: While the discoloration may seem alarming, the desired product can often be recovered. Techniques like activated carbon treatment can help remove some colored impurities before proceeding with recrystallization or column chromatography.[1]
-
Temperature Control: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration can sometimes minimize the formation of tar-like substances.[2]
Q3: I am struggling with the purification of the final product. What are the recommended methods?
A3: Effective purification is key to obtaining high-purity this compound. The choice of method depends on the nature of the impurities.
-
Recrystallization: This is a highly effective method for purifying solid products.[1] A suitable solvent system (e.g., ethanol, ethanol/water mixtures) should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique.[1] A solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) must be selected to achieve good separation between the product and impurities.
-
Acid-Base Extraction: Given the basic nature of the amine group, an acid-base extraction during the workup can be effective. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine product into the aqueous layer. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.
Troubleshooting and Optimization Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Data Presentation: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution | Citation |
| Low Yield / Incomplete Reaction | Suboptimal temperature; short reaction time; poor solvent choice. | Increase temperature or switch to a higher-boiling solvent (e.g., toluene, DMF). Monitor reaction to completion with TLC/LC-MS. | [3][4] |
| Poor quality of starting materials. | Ensure high purity of phenylhydrazine and the β-ketonitrile. Use freshly opened reagents. | [1][5] | |
| Formation of Side Products | Incorrect stoichiometry; reaction temperature too high. | Optimize reactant ratios; a slight excess of hydrazine may be beneficial. Reduce reaction temperature. | [1][2] |
| Formation of Regioisomers | Use of an unsymmetrical dicarbonyl/ketonitrile equivalent. | While less common for this specific target, solvent choice and pH can influence regioselectivity in other pyrazole syntheses. | [1][6] |
| Product Loss During Workup | Inefficient extraction; premature crystallization. | Optimize extraction pH and solvent volumes. For recrystallization, ensure the product fully dissolves in the hot solvent. | [1] |
| Reaction Discoloration / Tarring | Degradation of reagents; oxidative side reactions. | Add a mild base like sodium acetate. Consider running the reaction under an inert atmosphere (N₂ or Ar). | [1][2] |
Data Presentation: Effect of Solvent on Pyrazole Synthesis Yield
Note: This table presents representative data to illustrate the impact of solvent choice on pyrazole synthesis. Actual results may vary.
| Solvent | Polarity Type | Boiling Point (°C) | Typical Reaction Time (h) | Representative Yield (%) | Citation |
| Ethanol | Polar Protic | 78 | 4 - 8 | 65 - 75 | [4] |
| Acetic Acid | Polar Protic | 118 | 2 - 4 | 70 - 85 | [3] |
| Toluene | Nonpolar | 111 | 3 - 6 | 60 - 70 | [4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 1 - 3 | 80 - 95 | [4][5] |
Experimental Protocols
Protocol: Synthesis of this compound via Knorr Condensation
This protocol describes a general method for the cyclocondensation reaction between phenylhydrazine and a β-ketonitrile.
Materials:
-
Phenylhydrazine (1.0 eq)
-
3-Ethoxyacrylonitrile (1.05 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Sodium Acetate (optional, 1.1 eq, if starting with phenylhydrazine hydrochloride)
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for workup)
-
Ethyl Acetate (for extraction)
-
Brine and Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition of Reactants: Slowly add 3-ethoxyacrylonitrile (1.05 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for ethanol, ~78°C; for acetic acid, ~110-118°C).
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate) until the starting material spots have disappeared (typically 2-6 hours).[1]
-
Workup:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure this compound.[1]
-
Alternatively, purify the crude material using silica gel column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
General Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-1H-pyrazol-3-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the condensation of phenylhydrazine with a β-functionalized acrylonitrile derivative.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve the outcome?
Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure the reagents are of high purity, as impurities can inhibit the reaction.
-
-
Suboptimal Reaction Conditions: The choice of base and solvent is crucial for this synthesis.
-
Troubleshooting: For the synthesis of the 3-amino isomer, basic conditions are generally required. Sodium ethoxide in ethanol is a commonly used and effective base/solvent system. Ensure the base is not old or degraded.
-
-
Side Reactions: The formation of the regioisomeric 1-Phenyl-1H-pyrazol-5-amine is a major side reaction that can significantly lower the yield of the desired product.
-
Troubleshooting: To favor the formation of the 3-amino isomer, strictly maintain basic reaction conditions. Avoid acidic conditions, which are known to promote the formation of the 5-amino isomer.[1]
-
-
Degradation of Starting Materials or Product: Phenylhydrazine is susceptible to oxidation.
-
Troubleshooting: Use freshly distilled or high-purity phenylhydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Problem 2: Presence of an Unexpected Isomer in the Final Product
Question: I have isolated my product, but spectroscopic analysis (e.g., NMR) indicates the presence of a significant amount of an isomeric byproduct. What is this impurity and how can I avoid its formation?
Answer: The most common isomeric impurity in the synthesis of this compound is 1-Phenyl-1H-pyrazol-5-amine . Their formation is a known challenge and is highly dependent on the reaction conditions.
-
Cause: The regioselectivity of the cyclization reaction between phenylhydrazine and an unsymmetrical three-carbon building block (like 3-ethoxyacrylonitrile or benzoylacetonitrile) is dictated by the reaction's pH.
-
Basic Conditions (e.g., NaOEt in EtOH): These conditions favor the formation of the desired This compound .
-
Acidic Conditions (e.g., AcOH in Toluene): These conditions strongly favor the formation of the undesired 1-Phenyl-1H-pyrazol-5-amine .[1]
-
-
Prevention:
-
To selectively synthesize this compound, ensure the reaction is performed under basic conditions.
-
If acidic conditions are necessary for other reasons, be aware that the 5-amino isomer will likely be the major product.
-
Problem 3: Difficulty in Separating the Desired Product from the Isomeric Side Product
Question: I have a mixture of this compound and 1-Phenyl-1H-pyrazol-5-amine. How can I separate them?
Answer: Separating these two regioisomers can be challenging due to their similar physical properties. The following techniques can be employed:
-
Column Chromatography: This is often the most effective method.
-
Methodology: Use silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the isomers. The optimal solvent system should be determined by preliminary TLC analysis.
-
-
Fractional Crystallization: This method can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent.
-
Methodology: This is largely a process of trial and error. Experiment with different solvents (e.g., ethanol, isopropanol, toluene, or mixtures with hexane) to find one in which one isomer is significantly less soluble than the other, allowing for its selective crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct methods involve the condensation of phenylhydrazine with a three-carbon electrophilic component. Key examples include:
-
Reaction with β-Ketonitriles: For instance, the reaction of phenylhydrazine with benzoylacetonitrile.
-
Reaction with α,β-Unsaturated Nitriles: A widely used method employs the reaction of phenylhydrazine with α,β-unsaturated nitriles that have a leaving group at the β-position, such as 3-ethoxyacrylonitrile or 3-(dimethylamino)acrylonitrile.[1]
Q2: How do reaction conditions influence the ratio of 3-amino to 5-amino pyrazole isomers?
A2: The reaction conditions, particularly the pH, have a determinative effect on the regiochemical outcome. A study by Bagley et al. on the reaction of phenylhydrazine with 3-methoxyacrylonitrile under microwave irradiation demonstrated this "regiodivergent" synthesis:[1]
-
Basic conditions (Sodium Ethoxide in Ethanol) yielded the 3-amino isomer (this compound) in 85% yield.
-
Acidic conditions (Acetic Acid in Toluene) yielded the 5-amino isomer (1-Phenyl-1H-pyrazol-5-amine) in 90% yield.
Q3: Besides the 5-amino isomer, what other side products might I encounter?
A3: Other potential side products include:
-
Hydrazone Intermediates: Incomplete cyclization can result in the isolation of the intermediate hydrazone. Ensuring sufficient reaction time and temperature can help drive the reaction to completion.
-
Unreacted Starting Materials: If the reaction is not complete, you will have leftover phenylhydrazine and the acrylonitrile derivative.
-
Polymeric or Tar-like materials: These can form from the decomposition of starting materials, especially if the reaction is overheated or run for an excessively long time.
Quantitative Data
The following table summarizes the reported yields for the synthesis of this compound and its regioisomer, 1-Phenyl-1H-pyrazol-5-amine, under different reaction conditions, based on the reaction of phenylhydrazine with 3-methoxyacrylonitrile.[1]
| Desired Product | Reagents | Conditions | Yield (%) | Reference |
| This compound | Phenylhydrazine, 3-Methoxyacrylonitrile | EtONa, EtOH, Microwave | 85 | [1] |
| 1-Phenyl-1H-pyrazol-5-amine | Phenylhydrazine, 3-Methoxyacrylonitrile | AcOH, Toluene, Microwave | 90 | [1] |
Experimental Protocols
Synthesis of this compound under Basic Conditions
This protocol is adapted from the procedure described by Bagley et al. for the regioselective synthesis of 3-aminopyrazoles.[1]
Materials:
-
Phenylhydrazine
-
3-Ethoxyacrylonitrile (or 3-Methoxyacrylonitrile)
-
Anhydrous Ethanol (EtOH)
-
Sodium Ethoxide (EtONa)
-
Microwave Synthesis Reactor
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a microwave reaction vessel, add phenylhydrazine (1.0 equivalent).
-
Add 3-ethoxyacrylonitrile (1.0 equivalent) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). The optimal time and temperature may need to be determined by monitoring the reaction by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Reaction Pathway for the Synthesis of this compound and the Formation of its 5-Amino Isomer
Caption: Regioselective synthesis of aminopyrazoles.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
Troubleshooting low yield in pyrazole ring formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole ring formation, with a focus on addressing low reaction yields.
Troubleshooting Low Yield in Pyrazole Synthesis
Low yields in pyrazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions and product purification challenges. This guide provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis reaction has a low yield. What are the most common causes?
A1: Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, often stem from one or more of the following factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to undesired side reactions, which reduce the yield of the target pyrazole and complicate its purification.[1] Hydrazine derivatives, in particular, can degrade over time, so using a fresh or recently purified reagent is advisable.[1]
-
Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may not be optimal for your specific substrates.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1]
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. In some cases, employing a slight excess (1.0-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[1]
-
Side Reactions: The formation of byproducts can significantly consume starting materials and lower the yield of the desired pyrazole. A common side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[1]
-
Product Loss During Purification: Significant amounts of the synthesized pyrazole can be lost during purification steps like recrystallization or column chromatography.[2]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]
Here are some strategies to enhance regioselectivity:
-
Solvent Selection: The choice of solvent can have a significant impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of one isomer compared to conventional solvents like ethanol.[3]
-
pH Control: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine and may favor the formation of one regioisomer over the other.[1]
-
Steric Hindrance: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards a single product.[1]
Q3: My reaction mixture has turned dark, and I'm getting a lot of tar-like substances. What could be the cause?
A3: Discoloration and the formation of tar-like substances, especially in Knorr pyrazole synthesis, can be due to several factors:
-
Impure Hydrazine: The use of hydrazine salts, such as phenylhydrazine hydrochloride, can lead to the formation of colored impurities.[1] The reaction mixture can become acidic, promoting the formation of these colored byproducts.[1] Adding a mild base, like sodium acetate, can help neutralize the acid and result in a cleaner reaction.[1]
-
Oxidation: The reaction may be susceptible to oxidative processes that lead to colored byproducts.[1]
-
Elevated Temperatures: At higher temperatures, starting materials or intermediates can undergo polymerization or degradation, leading to the formation of tar.[4] Consider running the reaction at a lower temperature for a longer duration to minimize byproduct formation.[4]
Q4: I'm having difficulty purifying my pyrazole product by recrystallization. It keeps oiling out. What should I do?
A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue in recrystallization. Here are some troubleshooting steps:
-
Re-evaluate Your Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If a single solvent doesn't work, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be effective.[4]
-
Ensure Purity Before Crystallization: If the crude product is significantly impure, it may inhibit crystal formation. Consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.[2]
-
Induce Crystallization: If the product is pure but remains an oil, you can try scratching the inside of the flask at the solvent-air interface with a glass rod or adding a seed crystal from a previous successful batch to induce crystallization.[2]
-
Trituration: As an alternative, you can perform trituration. This involves adding a solvent in which your compound is insoluble (e.g., cold hexanes) and stirring or sonicating the mixture. This can often induce the precipitation of the pure compound as a solid.[2]
Data Presentation: Regioselectivity in Pyrazole Synthesis
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is highly dependent on the reaction conditions, particularly the solvent.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B) | Total Yield (%) |
| R¹=CH₃, R²=CF₃ | Methylhydrazine | Ethanol | 40:60 | 85 |
| R¹=CH₃, R²=CF₃ | Methylhydrazine | TFE | >95:5 | 90 |
| R¹=Ph, R²=CF₃ | Methylhydrazine | Ethanol | 30:70 | 88 |
| R¹=Ph, R²=CF₃ | Methylhydrazine | TFE | >95:5 | 92 |
| R¹=CH₃, R²=CF₃ | Phenylhydrazine | Ethanol | 55:45 | 82 |
| R¹=CH₃, R²=CF₃ | Phenylhydrazine | TFE | >95:5 | 89 |
Note: Isomer A corresponds to the N-substituted nitrogen being adjacent to R¹, while Isomer B corresponds to the N-substituted nitrogen being adjacent to R². TFE refers to 2,2,2-trifluoroethanol. Data is illustrative and based on trends reported in the literature.[3]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of pyrazoles via the Knorr synthesis and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 equivalent)
-
Hydrazine derivative (1.0-1.2 equivalents)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (if required, e.g., a few drops of glacial acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Hydrazine: Slowly add the hydrazine derivative to the solution. Be aware that this addition can be exothermic.[5][6]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[5][7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Isolation: If a solid precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.[7]
-
Purification: The crude product can be purified by recrystallization or column chromatography.[1]
Protocol 2: General Procedure for Purification by Recrystallization
This protocol outlines a standard single-solvent recrystallization method.
Procedure:
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals to a constant weight.
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Caption: A general workflow for the purification of pyrazole compounds.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Phenyl-1H-pyrazol-3-amine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-1H-pyrazol-3-amine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound derivative consistently low?
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable tool to enhance yields and shorten reaction times.
-
-
Suboptimal Catalyst: The choice and amount of catalyst can be critical for the reaction's success.
-
Solution: For reactions involving cyclocondensation, a catalytic amount of a protic acid like acetic acid or a mineral acid is often used. In some cases, Lewis acids may improve yields. It is crucial to optimize the catalyst loading.
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.
-
Solution: Analyze the crude reaction mixture to identify major byproducts. Adjusting reaction conditions such as temperature, solvent, or catalyst may help minimize side reactions. Purification techniques like column chromatography are essential to isolate the desired product.
-
-
Poor Quality Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower yields.
-
Solution: Ensure the purity of your reactants, such as the substituted phenylhydrazine and the 3-aminocrotononitrile or other suitable precursors.
-
Q2: I am observing the formation of a regioisomeric mixture. How can I improve the regioselectivity?
Possible Causes and Solutions:
-
Nature of Hydrazine: The regioselectivity of the reaction is influenced by the nature of the hydrazine used.
-
Solution: When using arylhydrazine hydrochlorides, the reaction may favor the formation of the 1,3-regioisomer. Conversely, using the free hydrazine base can lead to the 1,5-regioisomer.[1]
-
-
Reaction Conditions: The solvent and temperature can play a crucial role in directing the reaction towards a specific regioisomer.
-
Solution: Non-polar solvents may not be suitable for some pyrazole syntheses. Protic polar solvents like methanol and ethanol often provide better yields and regioselectivity. Lowering the reaction temperature can sometimes favor the formation of one isomer over the other.
-
Q3: My reaction is producing unexpected side products. What are they and how can I avoid them?
Possible Causes and Solutions:
-
Formation of Pyrazolium Salts: In strongly acidic conditions, the basic nitrogen atom of the pyrazole ring can be protonated, forming a pyrazolium salt, which can complicate the work-up and purification.
-
Solution: Neutralize the reaction mixture before extraction to avoid the formation of these salts.
-
-
Incomplete Cyclization: In some cases, stable intermediates like hydrazones may be isolated if the cyclization is not complete.
-
Solution: Increasing the reaction temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound derivatives?
The most common method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. For this compound derivatives, a typical route involves the reaction of a substituted phenylhydrazine with a precursor containing a nitrile and an amino group, such as 3-aminocrotononitrile or an α-cyanoketone. Microwave-assisted synthesis in the presence of an acid catalyst like hydrochloric acid has been shown to be an efficient method.
Q2: How do I choose the right solvent for my reaction?
The choice of solvent can significantly impact the reaction yield and regioselectivity. Protic polar solvents like ethanol are often a good starting point. However, optimization is key. The table below summarizes the effect of different solvents on a similar pyrazole synthesis.
Q3: What is the role of the catalyst in the synthesis of this compound?
In many pyrazole syntheses, a catalyst is essential to facilitate the reaction. Acid catalysts, such as acetic acid or hydrochloric acid, are commonly used to promote the condensation and cyclization steps. The amount of catalyst should be optimized, as too much or too little can negatively affect the reaction outcome. In some cases, biocatalysts or metal catalysts can also be employed.
Data Presentation
The following tables summarize the effects of different reaction parameters on the synthesis of pyrazole derivatives, providing a basis for optimizing your experimental conditions.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-hexane | Room Temperature | 3 | 65 |
| 2 | Ethanol | Room Temperature | 3 | Low |
| 3 | 1,4-dioxane | Room Temperature | 3 | Low |
| 4 | Dichloromethane (DCM) | Room Temperature | 3 | 70 |
| 5 | Ethyl Acetate (EtOAc) | Room Temperature | 3 | 78 |
| 6 | Acetonitrile (MeCN) | Room Temperature | 3 | 82 |
| 7 | Dimethylformamide (DMF) | Room Temperature | 3 | 75 |
| 8 | Dimethyl sulfoxide (DMSO) | Room Temperature | 3 | 95 |
Data adapted from a study on the halogenation of 3-aryl-1H-pyrazol-5-amines, which provides insights into solvent effects on related pyrazole syntheses.[2]
Table 2: Effect of Catalyst on Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | 40 | 120 | 25 |
| 2 | MAST Biocatalyst (0.02 g) | Ethanol | 40 | 100 | 65 |
| 3 | MAST Biocatalyst (0.04 g) | Ethanol | 40 | 90 | 78 |
| 4 | MAST Biocatalyst (0.06 g) | Ethanol | 40 | 80 | 87 |
| 5 | MAST Biocatalyst (0.08 g) | Ethanol | 40 | 80 | 87 |
Data from a study on the synthesis of pyrazolone derivatives using a magnetic aminated starch (MAST) biocatalyst, showcasing the impact of catalyst loading.[3]
Table 3: Effect of Temperature on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | 25 | 120 | 58 |
| 2 | Ethanol | 40 | 80 | 87 |
| 3 | Ethanol | 60 | 70 | 82 |
| 4 | Ethanol | 80 | 70 | 75 |
Data from the same study as Table 2, illustrating the influence of temperature on the reaction yield.[3]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol is adapted from a method describing the rapid synthesis of 1-aryl-1H-pyrazole-5-amines.
-
In a designated microwave vial, combine the aryl hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride, 2 mmol) and 3-aminocrotononitrile (2 mmol).
-
Add 1 M hydrochloric acid (5 mL) to the vial.
-
Seal the vial securely with a microwave vial cap.
-
Place the vial in the microwave reactor and set the reaction parameters (e.g., temperature, time) as optimized. Most reactions are completed within 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can often be isolated by vacuum filtration, washed, and dried.
General Protocol for the Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
This two-step protocol involves the formation of a hydrazone followed by cyclization.[4]
Step 1: Synthesis of N'-(1-phenylethylidene)benzohydrazide
-
A mixture of an acid hydrazide (0.01 mol) and a substituted acetophenone (0.01 mol) in methanol (30 mL) with 3-4 drops of glacial acetic acid is heated under reflux for 2 hours.
-
The reaction mixture is then cooled to room temperature.
-
The precipitate that forms is filtered, washed thoroughly with water, dried, and recrystallized from methanol.
Step 2: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
-
The hydrazone from Step 1 (0.004 mol) is treated with the Vilsmeier-Haack reagent (prepared from 10 mL of DMF and 1.1 mL of POCl3 at 0°C).
-
The reagent is added in small portions, and the reaction mixture is stirred at 60-65°C for 4 hours.
-
After the reaction, the mixture is cooled, and the product is isolated and purified.
Signaling Pathway and Experimental Workflow
RIPK1-Mediated Necroptosis Pathway
1H-Pyrazol-3-amine derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of the necroptosis pathway involved in inflammatory diseases.[5] The following diagram illustrates the simplified signaling cascade.
References
- 1. Schematic diagram of RIPK1 domains, interacting proteins, post-translational modifications, and the catalytic enzymes that read or write these modifications [pfocr.wikipathways.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 1-Phenyl-1H-pyrazol-3-amine in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 1-Phenyl-1H-pyrazol-3-amine in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: While specific quantitative data for this compound is not extensively published, based on its chemical structure and data for analogous compounds like 5-Phenyl-1H-pyrazol-3-amine, it is expected to have good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] Its aqueous solubility is anticipated to be low. For instance, 5-Phenyl-1H-pyrazol-3-amine is reported to be soluble in DMSO at concentrations as high as 100 mg/mL, often requiring ultrasonication for complete dissolution.[2]
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is causing this?
A2: This is a common issue for compounds with low aqueous solubility.[3] The high concentration of the compound in the DMSO stock solution becomes supersaturated when diluted into an aqueous environment where its solubility is much lower, leading to precipitation.[4] The final concentration of DMSO in the assay may also be insufficient to keep the compound in solution.[3]
Q3: What are the initial steps I should take to improve the solubility of this compound in my assay?
A3: Start by optimizing your stock solution preparation and dilution method. Ensure your DMSO is of high quality and anhydrous, as hygroscopic DMSO can negatively impact solubility.[2] When diluting, add the DMSO stock directly to the final assay media with vigorous mixing, rather than to an intermediate aqueous solution, to maximize interaction with assay components like proteins that can help maintain solubility.[3] Exploring the use of co-solvents or adjusting the pH of your assay buffer are also effective initial strategies.[5]
Q4: Can pH adjustment of the assay buffer improve the solubility of this compound?
A4: Yes, pH adjustment can be a powerful tool for improving the solubility of ionizable compounds.[5] this compound has a basic amine group, which can be protonated at acidic pH. This protonation increases the polarity of the molecule, which can enhance its aqueous solubility. Experimenting with a range of acidic pH values for your assay buffer may be beneficial, provided the pH change does not negatively affect your assay's biological components.
Q5: Are there any alternative solvents to DMSO that I can use?
A5: While DMSO is a common choice, other organic solvents can be considered, especially if DMSO interferes with your assay.[1] Solvents like polyethylene glycol (PEG) and glycerol have been shown to be effective for some compounds and can be more biocompatible.[1] The choice of solvent should always be validated for compatibility with the specific assay system.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
Visible particulate matter or cloudiness in the assay well after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Lower than expected compound activity.[3]
Troubleshooting Steps:
-
Optimize Dilution Protocol:
-
Instead of a large single dilution, perform serial dilutions in your final assay buffer.
-
Add the DMSO stock solution dropwise to the assay buffer while vortexing to ensure rapid mixing and minimize localized high concentrations.[3]
-
-
Reduce Final Compound Concentration:
-
Determine the highest concentration at which the compound remains soluble in your assay system (the kinetic solubility limit).
-
If the required concentration is above this limit, further optimization is necessary.
-
-
Increase Final DMSO Concentration:
-
Utilize Co-solvents:
Issue 2: Low or Inconsistent Bioactivity
Symptoms:
-
The compound shows lower potency (higher IC50) than expected.
-
High variability between replicate wells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioactivity.
Quantitative Data Summary
The following table provides a hypothetical, yet representative, solubility profile for this compound based on general principles and data from similar compounds. Experimental validation is crucial.
| Solvent/Buffer System | Estimated Solubility (µg/mL) | Molarity (mM) | Notes |
| DMSO | >10,000 | >62.8 | May require sonication for complete dissolution.[2] |
| DMF | >5,000 | >31.4 | Alternative primary organic solvent. |
| Ethanol | ~1,000 - 5,000 | ~6.3 - 31.4 | Can be used as a co-solvent. |
| PBS (pH 7.4) | <10 | <0.06 | Low aqueous solubility is expected. |
| Acetate Buffer (pH 5.0) | ~50 - 100 | ~0.3 - 0.6 | Increased solubility expected at lower pH. |
| PBS with 5% DMSO | ~20 - 50 | ~0.1 - 0.3 | Modest improvement with a common co-solvent concentration. |
| PBS with 1% Tween-20 | ~50 - 150 | ~0.3 - 0.9 | Detergents can aid in solubilization.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound (MW: 159.19 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out 1.59 mg of this compound and place it into a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the apparent solubility of this compound in a specific aqueous buffer.
Experimental Workflow:
Caption: Workflow for kinetic solubility assessment.
Procedure:
-
Prepare a series of dilutions of your 10 mM this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of your target aqueous assay buffer. This will create a range of final compound concentrations with a consistent final DMSO percentage.
-
Seal the plate and allow it to incubate at room temperature for 1-2 hours to allow for equilibrium to be reached.
-
After incubation, centrifuge the plate to pellet any precipitated compound.
-
Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
The highest concentration at which the measured value is close to the nominal concentration is considered the kinetic solubility limit.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Reducing background noise in 1-Phenyl-1H-pyrazol-3-amine fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and optimizing fluorescence assays involving 1-Phenyl-1H-pyrazol-3-amine and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in fluorescence assays?
High background fluorescence can originate from several sources, broadly categorized as instrumental, sample-related, and reagent-related.[1][2]
-
Instrumental Factors: Light leaks from the instrument, or the use of inappropriate microplates can contribute to background noise.[1]
-
Sample Autofluorescence: The intrinsic fluorescence of the sample matrix, including cells, tissues, or other biological molecules, can interfere with the signal from the target fluorophore.[3][4]
-
Compound Autofluorescence: The compound of interest, in this case, this compound or its derivatives, may itself be fluorescent at the excitation and emission wavelengths used in the assay.[5]
-
Reagent and Consumable Issues: Impurities in solvents or assay buffers, as well as the autofluorescence of plastic microplates, can lead to elevated background signals.[1] The non-specific binding of fluorescent probes to surfaces or other proteins is also a common issue.[2]
Q2: My this compound derivative is autofluorescent. How can I mitigate this interference?
Autofluorescence of a test compound is a common challenge.[5] Here are several strategies to address this:
-
Spectral Shift: One of the most effective methods is to use fluorescent probes that excite and emit at longer wavelengths (red-shifted dyes), as autofluorescence is often more pronounced in the blue-green region of the spectrum.[5][6]
-
Control Experiments: Always run control wells containing the compound of interest without the fluorescent probe to quantify its intrinsic fluorescence. This value can then be subtracted from the experimental wells.[4]
-
Time-Resolved Fluorescence (TRF): If the autofluorescence has a short lifetime, TRF can be employed to distinguish it from the longer-lived emission of a specific lanthanide-based probe.
Q3: How does pH affect the fluorescence of pyrazole derivatives?
The fluorescence of pyrazole derivatives can be highly dependent on pH.[7][8] Protonation or deprotonation of the pyrazole ring or substituent groups can alter the electronic structure of the molecule, thereby influencing its fluorescence intensity and emission wavelength.[7][9] For some pyrazole-based probes, a decrease in pH leads to an increase in fluorescence intensity.[1] It is crucial to maintain a stable and optimal pH for your specific assay to ensure reproducible results.
Q4: Can the solvent choice impact my fluorescence assay results?
Yes, the choice of solvent can significantly affect the fluorescence properties of a fluorophore.[2] The polarity of the solvent can alter the energy levels of the excited state, leading to shifts in the emission spectrum (solvatochromism).[10] It is essential to use high-purity, spectroscopy-grade solvents to avoid fluorescent contaminants. When comparing results across experiments, consistency in the solvent system is critical.
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents/Buffers | Filter all buffers and solutions. Use high-purity, spectroscopy-grade solvents. | Reduction in background fluorescence from blank wells. |
| Autofluorescent Microplates | Switch to black-walled, clear-bottom microplates designed for fluorescence applications.[1] | Minimized stray light and plate autofluorescence. |
| Sample Autofluorescence | Include an unstained control sample to measure intrinsic fluorescence. If possible, use red-shifted dyes to avoid the typical autofluorescence region of biological samples.[3][4][5] | Accurate background subtraction and improved signal-to-noise ratio. |
| Non-specific Binding of Probe | Add a blocking agent (e.g., Bovine Serum Albumin - BSA) to the assay buffer. Optimize washing steps to remove unbound probe.[2] | Decreased background signal due to reduced non-specific interactions. |
| Compound Autofluorescence | Measure the fluorescence of the test compound alone at the assay wavelengths and subtract this from the total signal.[4] | Correction for the compound's contribution to the overall signal. |
Issue 2: Low or No Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the instrument match the spectral properties of your fluorescent probe. Check gain and integration time settings.[1] | Optimal signal detection for the specific fluorophore. |
| Sub-optimal Probe Concentration | Perform a concentration titration of the fluorescent probe to determine the optimal concentration that provides a robust signal without high background.[4] | Maximized signal-to-noise ratio. |
| pH of Assay Buffer | Verify the pH of the assay buffer. The fluorescence of pyrazole derivatives can be pH-sensitive.[7][8] | Consistent and optimal fluorescence output. |
| Photobleaching | Minimize the exposure of the fluorescent samples to excitation light before measurement. | Preservation of the fluorescent signal. |
| Quenching | Ensure that no components in the assay buffer are known to quench the fluorescence of your probe. | The fluorescent signal is not artificially diminished. |
Data Presentation
Table 1: Influence of pH on the Fluorescence Intensity of a Hypothetical Pyrazole-Based Probe
| pH | Relative Fluorescence Units (RFU) | Standard Deviation |
| 5.0 | 8500 | ± 210 |
| 6.0 | 7200 | ± 180 |
| 7.0 | 4500 | ± 150 |
| 7.4 | 3800 | ± 120 |
| 8.0 | 2100 | ± 90 |
| 9.0 | 1500 | ± 75 |
Note: This table presents hypothetical data to illustrate the pH sensitivity often observed with pyrazole derivatives, where fluorescence can be higher in more acidic conditions.
Table 2: Effect of Solvent Polarity on the Emission Maximum of a Hypothetical Pyrazole-Based Probe
| Solvent | Dielectric Constant | Emission Maximum (nm) |
| Dioxane | 2.2 | 480 |
| Chloroform | 4.8 | 488 |
| Tetrahydrofuran (THF) | 7.6 | 495 |
| Dichloromethane | 9.1 | 502 |
| Acetonitrile | 37.5 | 515 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 525 |
Note: This table illustrates a hypothetical positive solvatochromic effect, where the emission wavelength red-shifts with increasing solvent polarity.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a Fluorescent Probe
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the probe in the assay buffer. Recommended concentrations to test range from 10 nM to 10 µM.
-
Add the diluted probe to the wells of a black, clear-bottom microplate.
-
Include blank wells containing only the assay buffer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the probe concentration.
-
Select the lowest concentration that gives a robust signal well above the background as the optimal concentration for the assay.
Protocol 2: Assessing Compound Autofluorescence
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Create a serial dilution of the compound in the assay buffer to cover the concentration range used in the experiment.
-
Add the diluted compound to the wells of a black, clear-bottom microplate.
-
Include blank wells containing only the assay buffer and solvent at the same final concentration.
-
Measure the fluorescence intensity at the excitation and emission wavelengths used for the fluorescent probe in the main assay.
-
Subtract the average fluorescence of the blank wells from the compound-containing wells to determine the net autofluorescence at each concentration.
-
Use these values to correct the data from the main experimental plates.
Visualizations
Caption: A typical workflow for a fluorescence-based screening assay.
Caption: A decision tree for troubleshooting high background fluorescence.
Caption: A conceptual diagram of a 'turn-on' fluorescent pyrazole probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. This compound | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Assay Interference by 1-Phenyl-1H-pyrazol-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when assessing cell viability in the presence of 1-Phenyl-1H-pyrazol-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: My MTT assay shows an unexpected increase in cell viability at high concentrations of this compound. Is this a real effect?
A1: This is a common indicator of assay interference. Instead of reflecting a true increase in cell viability, the compound itself may be chemically reducing the tetrazolium salt (MTT) to its colored formazan product.[1][2] This leads to a false-positive signal that is dependent on the compound's concentration, not the number of viable cells. It is crucial to perform a cell-free control experiment to confirm this.[1]
Q2: What is a cell-free control and how do I perform one?
A2: A cell-free control is an essential experiment to determine if your test compound directly interacts with the assay reagents.[1] You would prepare a multi-well plate with the same concentrations of this compound used in your cell-based experiment, but in cell culture medium without cells. You then add the assay reagent (e.g., MTT) and measure the signal. A significant signal in the absence of cells confirms interference.[2]
Q3: Which cell viability assays are most likely to be affected by compounds like this compound?
A3: Tetrazolium-based assays, which rely on cellular dehydrogenases to produce a colored formazan product, are particularly susceptible to interference from compounds with reducing properties.[1][3] This includes assays such as MTT, MTS, XTT, and WST.[3][4] Fluorescent assays can also be affected if the compound is autofluorescent or quenches the fluorescent signal.[5]
Q4: What are some recommended alternative assays if I suspect interference?
A4: Several alternative methods measure different aspects of cell viability and are less prone to the types of interference seen with colorimetric assays:
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a key indicator of metabolically active cells. They are rapid, highly sensitive, and generally less susceptible to interference from colored or reducing compounds.[6]
-
Resazurin (AlamarBlue®) Assay: This assay uses a dye that changes color and becomes fluorescent upon reduction by viable cells. While still a redox-based assay, its fluorescent readout can sometimes circumvent interference seen in absorbance-based assays.[3][6] However, it's important to check for compound autofluorescence.[3]
-
Protease Viability Marker Assay: This method uses a cell-permeable substrate that becomes fluorescent when cleaved by proteases in viable cells.[4] Since dead cells lose protease activity, this provides a reliable measure of viability.[4]
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content, which correlates with the number of viable cells.[2][7] It is a fixation-based assay and is generally not affected by reducing compounds.[7]
-
Trypan Blue Exclusion Assay: This is a simple, microscopy-based method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides recommended actions.
| Issue | Potential Cause | Recommended Action |
| Increased signal at high compound concentrations in an MTT/XTT assay. | Direct reduction of the tetrazolium salt by this compound.[2] | 1. Perform a cell-free control experiment to confirm direct reduction.[1][2] 2. Switch to a non-tetrazolium-based assay like an ATP-based assay or SRB assay.[2][6] |
| High background in a fluorescence-based assay (e.g., Resazurin). | The compound is autofluorescent at the assay's excitation/emission wavelengths.[5] | 1. Measure the fluorescence of the compound in cell-free medium to quantify its contribution. 2. If the background is high, consider an alternative method like a luminescence-based ATP assay or the colorimetric SRB assay.[6][7] |
| Lower than expected signal in a fluorescence-based assay. | The compound is quenching the fluorescent signal from the assay reagent.[5] | 1. Run a control with the fluorescent product of the assay (e.g., resorufin) and the compound to see if the signal is diminished. 2. Switch to an endpoint that is not fluorescence-based, such as a luminescent or colorimetric assay.[2][6] |
| Inconsistent or non-reproducible results. | Multiple factors could be at play, including compound instability, precipitation at high concentrations, or general cytotoxicity not being captured accurately by the chosen assay.[1][5] | 1. Visually inspect the wells for compound precipitation. 2. Ensure consistent experimental conditions (e.g., incubation times, cell seeding density).[1] 3. Validate findings using a secondary, orthogonal assay that measures a different viability parameter.[8] |
Illustrative Data Presentation
When comparing results from different assays, it is helpful to present the data clearly. The following table is a hypothetical example of how to compare the IC50 values obtained from different cell viability assays for the same compound.
| Assay Type | Measurement Principle | Hypothetical IC50 for this compound | Notes on Potential Interference |
| MTT Assay | Mitochondrial Dehydrogenase Activity (Colorimetric) | > 100 µM (Apparent increase in viability) | High potential for interference. The compound may directly reduce MTT, leading to a false-positive signal.[1][2] |
| ATP Assay | ATP Quantification (Luminescent) | 15 µM | Low potential for interference. This is a reliable alternative as it is not based on redox chemistry.[6] |
| SRB Assay | Total Protein Content (Colorimetric) | 18 µM | Low potential for interference. Fixation step and measurement principle are robust against reducing compounds.[2][7] |
| Resazurin Assay | Metabolic Activity (Fluorescent) | 25 µM | Moderate potential for interference. Check for compound autofluorescence or quenching.[3][5] |
Experimental Protocols
Protocol 1: Cell-Free Interference Control Assay
This protocol is designed to test for direct reduction of a tetrazolium salt (e.g., MTT) by the test compound.
-
Prepare Compound Dilutions: In a 96-well plate, prepare a serial dilution of this compound in cell culture medium without cells. These should be the same concentrations used in your cell-based experiment.
-
Include Controls: Include wells with medium only (blank) and wells with a known reducing agent (e.g., dithiothreitol) as a positive control.
-
Add Assay Reagent: Add the MTT reagent to each well according to the manufacturer's protocol (typically 10-20 µL of a 5 mg/mL solution).
-
Incubate: Incubate the plate for 1-4 hours under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
Solubilize Formazan: Add the solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm). A concentration-dependent increase in absorbance in the compound-treated wells indicates interference.[1]
Protocol 2: ATP-Based Cell Viability Assay (Example: CellTiter-Glo®)
This assay is a robust alternative that measures ATP as a marker of viable cells.[6]
-
Plate and Treat Cells: Seed cells in an opaque-walled 96-well plate and allow them to adhere. Treat with a serial dilution of this compound and incubate for the desired period.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add Reagent: Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lyse Cells: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Measure the luminescence using a luminometer.[2]
Protocol 3: Sulforhodamine B (SRB) Assay
This assay relies on the binding of SRB dye to cellular proteins.[2]
-
Plate and Treat Cells: Seed cells in a 96-well plate and treat with your compound for the desired duration.
-
Fix Cells: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Stain: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilize Bound Dye: Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure Absorbance: Measure the absorbance at 510 nm using a microplate reader.[2]
Visualizations
Caption: Workflow for troubleshooting unexpected cell viability assay results.
Caption: Mechanism of MTT assay and potential interference pathway.
Caption: Experimental workflow for an ATP-based cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. myadlm.org [myadlm.org]
Stability of 1-Phenyl-1H-pyrazol-3-amine in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Phenyl-1H-pyrazol-3-amine in various solvents. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is changing color. What could be the cause?
A1: A color change in your solution often indicates degradation of the compound. This can be triggered by several factors:
-
Oxidation: The amine group in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), the presence of metal ions, or oxidizing agents in the solvent.[1][2]
-
Light Exposure (Photodegradation): Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can induce degradation.[3] It is recommended to store solutions in amber vials or protect them from light.[4]
-
pH Instability: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis or rearrangement of the molecule.
-
Solvent Reactivity: Some solvents, especially if not high-purity, may contain impurities that can react with your compound. For instance, older ethers can form peroxides, which are potent oxidizing agents.
Troubleshooting Steps:
-
Prepare fresh solutions: Use high-purity solvents and prepare the solution immediately before use.
-
Protect from light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[4]
-
Degas solvents: If oxidation is suspected, sparging the solvent with an inert gas (e.g., nitrogen or argon) before use can help.
-
Control pH: If working in aqueous media, use buffers to maintain a stable pH.
-
Analyze for degradation products: Use a stability-indicating analytical method, such as HPLC, to separate and identify potential degradants.[3]
Q2: I am observing poor recovery of this compound from my samples. What are the potential stability issues?
A2: Poor recovery can be due to several stability-related problems:
-
Precipitation: The compound may have limited solubility in the chosen solvent, leading to precipitation over time, especially if the storage temperature fluctuates. Information on a similar compound suggests that while soluble in DMSO, repeated freeze-thaw cycles can impact stability.[4]
-
Adsorption: The compound might be adsorbing to the surface of your storage container (e.g., glass or plastic).
-
Chemical Degradation: As mentioned in Q1, the compound may be degrading due to hydrolysis, oxidation, or photolysis.[3][5]
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in your chosen solvent at the working concentration and temperature.
-
Consider Solvent Choice: For long-term storage, DMSO is a common choice for similar compounds, with recommendations to store aliquots at -80°C for up to 6 months.[4]
-
Use appropriate containers: Silanized glass vials can help reduce adsorption.
-
Perform a forced degradation study: This will help you understand the compound's stability under various stress conditions (acid, base, oxidation, heat, light) and identify potential degradation products.[5][6][7][8]
Q3: How should I store stock solutions of this compound?
A3: Based on recommendations for similar pyrazole amines, the following storage conditions are advisable:
-
Solvent: Use a solvent in which the compound is highly soluble and stable, such as DMSO.[4]
-
Temperature: For long-term storage (up to 6 months), store aliquoted solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[4]
-
Light Protection: Always store solutions protected from light.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots.[4]
Quantitative Data Summary
| Stress Condition | Solvent System | Concentration (µg/mL) | Duration (hours) | Temperature (°C) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl | |||||
| Base Hydrolysis | 0.1 N NaOH | |||||
| Oxidation | 3% H₂O₂ | |||||
| Thermal | Specify Solvent | |||||
| Photolytic | Specify Solvent |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.[3][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).[3] After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period.[3] After incubation, cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for a specified period.[3]
-
Thermal Degradation: Place a solution of the compound in a chosen solvent in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a specified period.[3] A solid sample of the compound should also be subjected to thermal stress.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[3] A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples using a validated stability-indicating HPLC method with a UV detector. This method must be able to separate the parent this compound from any degradation products.[3]
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Identify and quantify any major degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Characterization of Pyrazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of pyrazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes not visible?
A: This is a common issue with pyrazoles and is typically due to two main reasons:
-
Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange rate is on the same timescale as the NMR experiment, it leads to signal broadening.[1]
-
Quadrupole Moment of Nitrogen: The nitrogen atoms have a quadrupole moment that can cause rapid relaxation of the adjacent proton, resulting in a broad signal.
-
Solvent Effects: Protic solvents can facilitate proton exchange with the solvent, further broadening or even causing the disappearance of the N-H signal.
Troubleshooting:
-
Low-Temperature NMR: Cooling the sample can slow down the proton exchange rate, potentially leading to sharper signals for the two distinct tautomers.[2]
-
Use of Aprotic Solvents: Employing aprotic solvents like CDCl₃, C₆D₆, or THF can reduce exchange with the solvent.[2]
-
Use of DMSO-d₆: This solvent can sometimes form hydrogen bonds with the N-H proton, slowing its exchange and resulting in a more defined signal.
-
-
Q2: Why do the signals for protons or carbons at the C3 and C5 positions of my unsymmetrically substituted pyrazole appear as a single, averaged signal?
A: This is also a consequence of rapid tautomeric exchange. In an unsymmetrically substituted pyrazole, the rapid interconversion between the two tautomers can make the C3 and C5 positions (and their attached protons) chemically equivalent on average over the NMR timescale. This simplifies the spectrum, causing what would be two distinct signals to merge into a single, averaged one.[1]
Troubleshooting:
-
As with the N-H proton, low-temperature NMR can help to resolve the individual signals by slowing the tautomeric interconversion.[2]
-
-
Q3: How can I differentiate between the C3 and C5 signals in the ¹³C NMR spectrum of a substituted pyrazole?
A: The chemical shifts of C3 and C5 are highly dependent on which tautomer is dominant in solution.[1] Differentiating them can be challenging but is achievable through:
-
2D NMR Techniques: Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range couplings between the N-H proton and the C3 and C5 carbons. The stronger correlation will likely be to the carbon of the dominant tautomer.
-
Nuclear Overhauser Effect (NOE) Experiments: For N-substituted pyrazoles, NOE can be used to establish through-space proximity between the N-substituent and the proton at either the C3 or C5 position, thus allowing for unambiguous assignment.
-
Comparison with "Fixed" Derivatives: Comparing the spectra of your compound to commercially available or synthesized N-methylated derivatives (which "lock" the tautomeric form) can aid in the assignment.[3]
-
2. Mass Spectrometry (MS)
-
Q1: What are the characteristic fragmentation patterns for pyrazoles in mass spectrometry?
A: Pyrazole fragmentation typically shows two important processes:
-
Expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion ([M]⁺) or the [M-H]⁺ ion.
-
Loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion.[4]
The presence and relative abundance of these fragments can provide strong evidence for the presence of a pyrazole core.
-
-
Q2: How do substituents on the pyrazole ring affect the fragmentation pattern?
A: While simple substituents like methyl, bromo, chloro, and phenyl groups generally do not alter the main fragmentation pathways (loss of HCN and N₂), other groups can significantly change the pattern.[4] For instance, nitro, acetyl, or oxime substituents can lead to alternative fragmentation routes becoming dominant, or they may suppress the typical pyrazole ring fragmentation.[4] It is crucial to consider the nature of the substituents when interpreting the mass spectrum.
3. Isomer and Tautomer Differentiation
-
Q1: I have synthesized a 3(5)-substituted pyrazole. How can I determine the major tautomer in solution?
A: The tautomeric equilibrium is influenced by the electronic nature of the substituent, the solvent, and the temperature.[2]
-
NMR Spectroscopy: As discussed above, low-temperature NMR can be used to "freeze out" the individual tautomers. The integration of the signals will give the ratio of the two forms.
-
Computational Chemistry: DFT calculations can be used to predict the relative stabilities of the tautomers in the gas phase and in different solvents, providing insights into the likely dominant form.[5]
-
-
Q2: My synthesis of a substituted pyrazole could result in two different regioisomers. How can I distinguish between them?
A: Unambiguous structural determination of regioisomers is critical. An orthogonal approach is recommended:
-
NMR Spectroscopy: 1D and 2D NMR techniques are powerful tools. NOE experiments are particularly useful for establishing the relative positions of substituents. For example, an NOE between a proton on a substituent and a specific proton on the pyrazole ring can confirm the regiochemistry.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the molecular structure, including the regiochemistry.[6]
-
Mass Spectrometry: While not always definitive on its own for isomers, careful analysis of fragmentation patterns might reveal subtle differences that can help distinguish between them, especially with high-resolution MS.
-
4. Stability and Handling
-
Q1: Are pyrazole compounds generally stable?
A: Pyrazole itself is a stable aromatic compound.[7] However, the stability of substituted pyrazoles can vary greatly depending on the nature of the substituents. For example, some pyrazole esters have been shown to have limited hydrolytic stability in buffer solutions.[8] Highly nitrated pyrazoles can be thermally unstable.[9] It is advisable to consult the literature for stability data on pyrazoles with similar substitution patterns to your compound of interest.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| N-H | 10.0 - 14.0 | - | Highly variable, often broad.[1] |
| H-3 / H-5 | 7.5 - 8.5 | 130 - 150 | Tautomerism can lead to averaged signals.[1] |
| H-4 | 6.0 - 6.5 | 100 - 110 | Typically a triplet if H-3 and H-5 are present. |
Note: Chemical shifts are highly dependent on substituents and solvent.
Table 2: Common Mass Spectral Fragments of the Unsubstituted Pyrazole Ring
| m/z | Identity | Fragmentation Pathway | Reference |
| 68 | [M]⁺ | Molecular Ion | [4] |
| 67 | [M-H]⁺ | Loss of a hydrogen radical | [4] |
| 41 | [M-HCN]⁺ | Loss of hydrogen cyanide from [M]⁺ | [4] |
| 39 | [M-H-N₂]⁺ | Loss of dinitrogen from [M-H]⁺ | [4] |
Experimental Protocols
Protocol 1: Standard ¹H NMR Analysis of a Pyrazole Compound
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
If the N-H proton is not clearly visible or is broad, consider acquiring the spectrum at a lower temperature (e.g., 273 K, 253 K) to slow down any dynamic exchange processes.[2]
-
If regioisomerism is a possibility, acquire a 2D NOESY or ROESY spectrum to identify through-space correlations.
-
-
Data Processing: Process the FID using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectrum. Integrate all signals.
Protocol 2: Mass Spectrometry Analysis using Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the pyrazole compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID). Vary the collision energy to observe different fragmentation patterns.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with known pyrazole fragmentation pathways.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Phenyl-1H-pyrazol-3-amine Derivatives and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives demonstrating potent and selective inhibition of a wide range of kinases. This guide provides a comparative analysis of a representative derivative of 1-Phenyl-1H-pyrazol-3-amine against established, clinically relevant kinase inhibitors. Due to the limited publicly available data on the direct kinase inhibitory activity of this compound itself, which is often utilized as a synthetic intermediate, this guide will focus on a closely related and well-characterized derivative to illustrate the potential of this chemical class. We will present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to offer a comprehensive resource for researchers in the field of drug discovery.
Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative this compound derivative against various kinases, in comparison to established inhibitors targeting similar pathways. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Established Inhibitor | Target Kinase | IC50 (nM) |
| 1H-Pyrazol-3-amine derivative (Comp. 44)[1] | RIPK1 | <10 | Necrostatin-1 | RIPK1 | 180 |
| Pyrazole derivative (Comp. 8a)[2] | JNK3 | 227 | SP600125 | JNK3 | 90 |
| Pyrazole derivative (Comp. 16)[3] | LRRK2 (G2019S) | 10 | MLi-2 | LRRK2 (G2019S) | 1 |
| 3-amino-1H-pyrazole derivative (43d)[4] | CDK16 | 33 (EC50) | Flavopiridol | CDK (pan) | ~3-150 |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro kinase assays.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a widely used method for quantifying kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP is indicative of kinase activity.
Principle: The Kinase-Glo® assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. The luminescent signal is inversely correlated with the amount of kinase activity.[5][6][7]
Procedure:
-
Reaction Setup: Kinase reactions are set up in a multi-well plate format (e.g., 96- or 384-well). Each well contains the target kinase, a specific substrate (peptide or protein), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds (e.g., this compound derivatives) and a known inhibitor (positive control) are added to the reaction wells. A control reaction without any inhibitor is also included (100% activity).
-
Kinase Reaction: The reaction is initiated by the addition of the ATP/substrate mixture and incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).
-
Signal Detection: An equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and initiate the luminescent reaction.
-
Luminescence Reading: The plate is read using a luminometer to measure the light output from each well.
-
Data Analysis: The luminescence signals are converted into the percentage of kinase activity relative to the no-inhibitor control. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways often targeted by pyrazole-based inhibitors and a general workflow for an in vitro kinase inhibition assay.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Overview of the JNK signaling cascade.
Caption: Key steps in the BTK signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 1-Phenyl-1H-pyrazol-3-amine, a crucial intermediate in pharmaceutical synthesis. The validation of these methods is benchmarked against the rigorous standards of the International Council for Harmonisation (ICH) guidelines (Q2(R1) and Q2(R2)) to ensure the generation of reliable, accurate, and reproducible data essential for regulatory submissions and quality control.[1][2][3][4][5] This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, offering an objective comparison of their performance based on experimental data for structurally similar pyrazole derivatives.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. Below is a comparative summary of the most common analytical techniques for the quantification of this compound.
Table 1: Comparison of Quantitative Performance Data for this compound Analysis
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.1-1 ng/mL | ~1-10 µg/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~0.5-5 ng/mL | ~5-20 µg/mL |
| Selectivity/Specificity | Good | Excellent | Moderate |
| Typical Run Time | 5-15 minutes | 3-10 minutes | < 1 minute per sample |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Complexity | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the validation of each analytical technique are provided below. These protocols are based on established methods for similar pyrazole derivatives and adhere to ICH guidelines.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A reversed-phase HPLC (RP-HPLC) method offers a robust and reliable technique for the routine analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning a solution of this compound across the UV spectrum to find the wavelength of maximum absorbance (λmax).
Validation Parameters:
-
Specificity: To ensure no interference at the analyte's retention time, a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound are analyzed.[2]
-
Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.
-
Accuracy: Determined by the recovery of known amounts of the analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing at least six replicate injections of the same sample solution at 100% of the test concentration.
-
Intermediate Precision (Inter-day precision): Evaluated by repeating the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is tested by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, making it ideal for complex matrices or when very low quantification limits are necessary.[5]
Instrumentation and Conditions:
-
LC System: A standard UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
Validation Parameters:
The validation parameters are similar to those for HPLC-UV, with a greater emphasis on matrix effects in specificity testing. Matrix effects are assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
UV-Vis Spectrophotometry
This method is simpler and faster but less specific than chromatographic methods.[4] It is suitable for the analysis of pure substances or simple formulations where interfering substances are absent.
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is stable and soluble (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.
Validation Parameters:
-
Specificity: A blank and a placebo are analyzed to ensure no significant absorbance at the λmax of the analyte.
-
Linearity: A series of concentrations are prepared, and their absorbance is measured. A plot of absorbance versus concentration is used to establish the linear range and correlation coefficient.
-
Accuracy and Precision: Determined similarly to the HPLC method, by analyzing samples of known concentrations.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: HPLC Method Validation Workflow.
Caption: Comparison of Analytical Methods.
References
Navigating the Kinase Inhibition Landscape: A Comparative Guide to the Cross-Reactivity of Pyrazole-Amine Scaffolds
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region. The 3-amino-pyrazole moiety, in particular, has been identified as a starting point for the development of a wide range of kinase inhibitors. However, the degree of selectivity can vary dramatically based on the substitutions on the pyrazole and phenyl rings, as well as the nature of linked chemical groups.
Promiscuity of the Core Scaffold: A Broad-Spectrum View
Initial studies on N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have revealed a tendency towards promiscuity, with some compounds inhibiting a large number of kinases. This broad activity can be advantageous for certain applications, such as chemical probe development or polypharmacology approaches, but it is a significant hurdle in the development of targeted therapeutics where selectivity is crucial to minimize off-target effects and associated toxicities.
One extensively studied promiscuous kinase inhibitor with a similar core structure demonstrated inhibition of 337 out of 359 tested wild-type kinases at a concentration of 1 µM. This highlights the inherent potential of the pyrazole-amine scaffold to interact with a wide range of kinase active sites. The flexibility of such molecules within the ATP-binding pocket is thought to contribute to their broad target profile.
Achieving Selectivity: A Comparison with Alternative Analogs
Through medicinal chemistry efforts, derivatives of the pyrazole-amine scaffold have been optimized to achieve high selectivity for specific kinase targets. By modifying the core structure, researchers have successfully developed potent and selective inhibitors for various kinases implicated in cancer and inflammatory diseases. The following table summarizes the activity of several selective pyrazole-based inhibitors, offering a comparison to the broad-spectrum activity of the parent scaffold.
| Compound Class/Derivative | Primary Target(s) | Key Inhibition Data | Therapeutic Area |
| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε (CK1δ/ε) | Selective inhibition over CDK5/p25, GSK-3α/β, and DYRK1A.[1] | Neurodegenerative Disorders, Cancer |
| 1H-Pyrazol-3-Amine Derivative | RIPK1 | Low nanomolar activity against RIPK1.[2] | Inflammatory Diseases |
| Pyrazole-based FLT3 Inhibitors | FLT3, c-Kit | Nanomolar activity against isolated FLT3 (230 nM for compound 10q) and FLT3-driven cell lines.[3] | Acute Myeloid Leukemia |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | ERK, RIPK3 | Significant cytotoxicity against PC-3 and MCF-7 cancer cell lines.[4] | Cancer |
| 1H-Pyrazole Biaryl Sulfonamides | GS-LRRK2 | Potent and selective GS-LRRK2 kinase inhibitors. | Parkinson's Disease, Crohn's Disease |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below are methodologies for common kinase assays cited in the development of pyrazole-based inhibitors.
KINOMEscan™ Assay Platform
This is a widely used competition binding assay to quantify the interactions between a test compound and a panel of DNA-tagged kinases.
-
Assay Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the DNA tag.
-
Procedure:
-
A panel of human kinases is tested.
-
The test compound is incubated with the kinases and the immobilized ligand at a specific concentration (e.g., 1 µM).
-
After equilibration, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is measured using qPCR.
-
The results are typically reported as a percentage of the DMSO control.
-
Radioactive Kinase Assays
This traditional method measures the incorporation of a radioactive phosphate group from ATP onto a substrate.
-
Assay Principle: The assay quantifies the enzymatic activity of a kinase by measuring the transfer of the γ-phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific peptide or protein substrate.
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a reaction buffer.
-
The reaction is initiated by the addition of radioactive ATP.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The radiolabeled substrate is separated from the unincorporated radioactive ATP (e.g., using phosphocellulose paper).
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are determined from dose-response curves.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and biological context, the following diagrams illustrate a typical kinase profiling workflow and a representative signaling pathway where pyrazole-based inhibitors may act.
References
- 1. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-1H-pyrazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Analogs of this core structure have demonstrated significant potential as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of this compound analogs, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery endeavors.
I. Comparative Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.
Table 1: SAR of this compound Analogs as RIPK1 Inhibitors [1][2]
| Compound ID | R1 (Phenyl Substitution) | R2 (Pyrazole N1-Phenyl Substitution) | R3 (Other Pyrazole Substitution) | RIPK1 IC50 (nM) | Cellular Necroptosis Protection EC50 (nM) |
| Lead (AZD4547 derivative) | 3,5-dimethoxy | 2,6-dichloro-3,5-dimethoxy-phenyl | - | >10000 | - |
| 4 | 3,5-dimethoxy | 2,6-dichloro-3,5-dimethoxy-phenyl | 5-amino | 158 | - |
| 12 | 3,5-dimethoxy | H | 5-amino | 125 | - |
| 25 | F | H | 5-amino | 15 (Kd) | 8 |
| 44 | H | H | 5-(morpholinomethyl) | Low nanomolar | Potent |
Key SAR Insights for RIPK1 Inhibition:
-
The introduction of a 5-amino group on the pyrazole ring is critical for RIPK1 inhibitory activity.[1]
-
Substitution on the N1-phenyl ring influences potency, with smaller, less hindered groups being favorable.[1]
-
A fluorine substitution at the R1 position can enhance potency.[3]
-
Compound 44 emerged as a promising lead with low nanomolar activity, high selectivity, and favorable pharmacokinetic properties.[1][2]
Table 2: SAR of 1H-Pyrazole Biaryl Sulfonamides as G2019S-LRRK2 Kinase Inhibitors [4]
| Compound ID | R1 (Pyrazole N1) | R2 (Pyrazole C5) | R3 (Sulfonamide Linker) | R4 (Sulfonamide Phenyl) | GS-LRRK2 IC50 (nM) | Cellular IC50 (nM) |
| 3 | H | 3-pyridyl | phenyl | 4-F | 130 | 1100 |
| 4 | H | 3-pyridyl | phenyl | 2-F | 140 | 1000 |
| 7 | Me | 3-pyridyl | phenyl | 2-F | 180 | 1400 |
| 16 | H | 2-methyl-3-pyridyl | phenyl | 2-F | 60 | 450 |
| 19 | H | 2-morpholino-3-pyridyl | phenyl | 2-F | 10 | 40 |
| 25 | H | 3-pyridyl | 2-methylphenyl | 2-F | 180 | 400 |
Key SAR Insights for LRRK2 Inhibition:
-
A 3-pyridyl group at the R2 position is more favorable than a phenyl group.[4]
-
Substitution on the R2-pyridine ring, such as a methyl or morpholino group, significantly boosts potency.[4]
-
The presence of a methyl group at the R1 position (pyrazole N1) can be tolerated.[4]
-
Modifications to the central phenyl linker (R3) can also impact cellular potency.[4]
Table 3: SAR of Pyrazole-fused Curcumin Analogs as Anticancer Agents [5][6]
| Compound ID | R (1-Aryl on Pyrazole) | R' (Phenolic Ring) | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) |
| 7d | 3-methyl-phenyl | 4-OH, 3-OMe | 2.43 | 4.98 |
| 7h | 3-methyl-phenyl | 3,4,5-tri-OMe | 3.12 | 7.84 |
| 10c | 3-phenyl-phenyl | 3,4-di-OH | 3.45 | 14.65 |
| 9-series | 3-carboxy-phenyl | various | Less cytotoxic | Inactive |
Key SAR Insights for Anticancer Activity:
-
Compounds with 3-methyl or 3-phenyl substitutions on the 1-aryl-1H-pyrazole moiety are more potent than those with a 3-carboxy group.[5]
-
Phenolic substitutions on the terminal phenyl ring generally enhance cytotoxic activity, with combinations of hydroxyl and methoxy groups showing good potency.[5]
-
Compounds 7d , 7h , and 10c were identified as potent inhibitors of microtubule assembly and inducers of apoptosis.[5][6]
II. Experimental Protocols
A. Kinase Inhibition Assays
In Vitro RIPK1 Kinase Assay: [1]
-
Recombinant human RIPK1 kinase domain is incubated with the test compound at various concentrations in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
The kinase reaction is initiated by adding a peptide substrate and ATP.
-
After incubation at room temperature, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro LRRK2 Kinase Assay: [4]
-
GS-LRRK2 (G2019S mutant) enzyme is incubated with the test compound in a buffer containing ATP and a specific peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The level of peptide phosphorylation is measured, typically using a fluorescence-based method or mass spectrometry.
-
IC50 values are determined from the dose-response curves.
B. Cellular Assays
Cellular Necroptosis Protection Assay: [1][3]
-
Human (e.g., HT-29) or murine (e.g., L929) cells are seeded in 96-well plates.
-
Cells are pre-treated with the test compound for a specified duration.
-
Necroptosis is induced by adding a combination of TNF-α, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Cell viability is assessed after an incubation period (e.g., 24 hours) using a reagent like CellTiter-Glo® (Promega).
-
EC50 values are calculated from the resulting dose-response curves.
Antiproliferative Assay (SRB or MTT): [6][7]
-
Cancer cell lines (e.g., MDA-MB-231, HepG2, A549) are seeded in 96-well plates and allowed to attach overnight.[7]
-
Cells are treated with serial dilutions of the test compounds for 48-72 hours.
-
For the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized. Absorbance is read at a specific wavelength.[7]
-
For the MTT assay, MTT reagent is added to the wells, and the resulting formazan crystals are dissolved in a solvent. Absorbance is measured to determine cell viability.
-
IC50 values, the concentration required to inhibit 50% of cell growth, are calculated.
III. Visualizations
Signaling Pathway of RIPK1-Mediated Necroptosis
Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and the inhibitory action of the analogs.
General Workflow for SAR Study
References
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking the Anticancer Activity of 1-Phenyl-1H-pyrazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of 1-Phenyl-1H-pyrazol-3-amine and its derivatives against established chemotherapeutic agents. The following sections present a synthesis of preclinical data, detailed experimental protocols for key assays, and visualizations of the proposed mechanisms of action to aid in the evaluation of this compound class for oncology research and drug development.
Comparative Anticancer Activity
The in vitro cytotoxic effects of pyrazole derivatives have been evaluated across a panel of human cancer cell lines. While direct head-to-head comparative data for this compound is limited in the public domain, studies on closely related derivatives provide valuable insights into its potential efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values for pyrazole derivatives and standard anticancer drugs. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives and Standard Chemotherapeutics
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MDA-MB-231 (Breast) | Jurkat (Leukemia) |
| Pyrazole Derivatives | ||||||
| PTA-1¹ | - | 0.17[1] | - | - | 0.93[2] | 0.32[2] |
| Compound 3f² | - | - | - | - | 14.97 (24h)[3] | - |
| Standard Drugs | ||||||
| Doxorubicin | 2.5[4] | > 20[4][5] | 12.18[5] | - | - | - |
| Cisplatin | 2.3 (48h)[6] | - | - | - | - | - |
| Paclitaxel | - | - | - | 2.46[7] | - | - |
¹PTA-1 is 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide.[1][2] ²Compound 3f is 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole.[3] Note: The IC50 values for the pyrazole derivatives and standard drugs are compiled from different studies and are presented for comparative purposes. Direct comparison should be made with caution.
Proposed Mechanism of Action
Several studies on pyrazole derivatives suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. A prominent proposed mechanism for pyrazole compounds, including those with a 3-amino-pyrazole scaffold, is the inhibition of tubulin polymerization.[3][8] Disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, which in turn triggers the intrinsic apoptotic pathway, characterized by the activation of caspases such as caspase-3.[9][10] Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of novel compounds.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating anticancer compounds and the proposed signaling pathway for pyrazole-induced apoptosis.
Caption: Experimental workflow for anticancer drug evaluation.
Caption: Proposed signaling pathway for pyrazole-induced apoptosis.
References
- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Biological Assay Reproducibility: 1-Phenyl-1H-pyrazol-3-amine and Analogs
A guide for researchers, scientists, and drug development professionals on the comparative performance of 1-Phenyl-1H-pyrazol-3-amine and its alternatives in biological assays, with a focus on reproducibility and supporting experimental data.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This guide provides a comparative overview of the biological activities of this compound and its derivatives, juxtaposed with established drugs like Celecoxib, a selective COX-2 inhibitor.
While direct quantitative biological assay data for this compound is limited in publicly available literature, this guide collates data from structurally similar pyrazole derivatives to provide a comparative framework for researchers. The reproducibility of biological assays is paramount for the reliable evaluation of novel compounds. The data presented herein is summarized from various studies to facilitate a comparative understanding of the potential efficacy of this class of compounds.
Comparative Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively investigated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several pyrazole derivatives and the well-known COX-2 inhibitor, Celecoxib, against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives and Celecoxib against Various Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) | U251 (Glioblastoma) | HeLa (Cervical) |
| Celecoxib | - | - | - | - | 11.7[1] | 37.2[1] |
| PTA-1 (a pyrazole derivative) | - | 0.17 | - | - | - | - |
Note: The specific structures of the tested pyrazole derivatives vary across different studies. The data presented is a selection to illustrate the range of activities.
Comparative Anti-inflammatory Activity
Experimental Protocols
To ensure the reproducibility of biological assays, detailed experimental methodologies are crucial. Below are generalized protocols for common assays used to evaluate the anticancer and anti-inflammatory activities of pyrazole derivatives.
MTT Assay for Cell Viability (Anticancer Activity)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compound
-
Detection reagent (e.g., a fluorometric probe)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a known inhibitor (e.g., Celecoxib, SC-558) for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: After a set incubation time, add a detection reagent that reacts with the product of the COX reaction (prostaglandin G2) to produce a fluorescent or colorimetric signal.
-
Signal Measurement: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, Graphviz diagrams are provided below.
Caption: Potential anticancer mechanism of pyrazole derivatives.
Caption: Experimental workflow for in vitro COX inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of 1-Phenyl-1H-pyrazol-3-amine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of the biological activity of 1-Phenyl-1H-pyrazol-3-amine, a compound belonging to the versatile pyrazole class of heterocyclic compounds known for their wide range of pharmacological activities, including kinase inhibition.[1][2] Given the importance of reproducibility in drug discovery, this document outlines key experimental protocols, data presentation standards, and relevant biological pathways to facilitate consistent and comparable results across different research facilities.
Comparative Analysis of Kinase Inhibition
This compound and its derivatives have been identified as privileged scaffolds in medicinal chemistry, often targeting protein kinases.[3] Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation.[4] Therefore, a common method to assess the activity of compounds like this compound is through in vitro kinase activity assays.
For a comparative analysis, the inhibitory activity of this compound would be benchmarked against a well-characterized, broad-spectrum kinase inhibitor, such as Staurosporine, or a more specific inhibitor depending on the target kinase. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inter-laboratory Comparison of IC50 Values (nM) for this compound and a Reference Inhibitor against Target Kinase A
| Laboratory | This compound (IC50 in nM) | Staurosporine (IC50 in nM) | Assay Platform |
| Lab 1 | 150 | 10 | Luminescence-Based |
| Lab 2 | 165 | 12 | TR-FRET |
| Lab 3 | 140 | 9 | Fluorescence Polarization |
| Mean | 151.7 | 10.3 | |
| Std. Dev. | 12.6 | 1.5 |
Experimental Protocols
To ensure consistency in an inter-laboratory study, detailed and standardized protocols are essential. Below are methodologies for common kinase activity assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[5]
Materials:
-
Target Kinase (e.g., Kinase A)
-
Kinase Substrate Peptide
-
ATP
-
This compound (and other inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compound or DMSO control to each well of a 96-well plate.
-
Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format uses a pair of fluorophore-labeled antibodies to detect the phosphorylated substrate.[6]
Materials:
-
Target Kinase and Substrate
-
ATP
-
This compound
-
TR-FRET Assay Buffer
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Far-red labeled secondary antibody (acceptor)
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a low-volume 384-well plate by combining the kinase, substrate, ATP, and serially diluted this compound. Incubate for the optimized duration.
-
Detection: Stop the reaction and add a detection mixture containing the donor and acceptor antibodies. Incubate to allow antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor). The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate.
Visualizations
Signaling Pathway
Many pyrazole derivatives are known to inhibit protein kinases involved in cell signaling cascades.[3] The diagram below illustrates a generic kinase signaling pathway that can be modulated by inhibitors like this compound. A recent study has shown that a 1H-pyrazol-3-amine derivative can act as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and necroptosis.[7][8]
Caption: A diagram of a kinase cascade leading to a cellular response.
Experimental Workflow
The following diagram outlines a logical workflow for an inter-laboratory validation study to ensure that each participating lab follows the same procedural steps, minimizing variability.
Caption: Workflow for a robust inter-laboratory validation study.
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pyrazole-Based Inhibitors: A Comparative Docking Analysis for Drug Discovery
For Immediate Release
This guide presents a comparative analysis of pyrazole-based inhibitors targeting key proteins in disease pathways, offering researchers and drug development professionals a side-by-side look at their potential efficacy. The data, derived from recent in silico molecular docking studies, highlights the binding affinities and interaction patterns of various pyrazole derivatives, providing a valuable resource for rational drug design.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its versatile pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Molecular docking has become an essential computational tool, accelerating the identification and optimization of pyrazole-based compounds against a wide array of protein targets.[1] This guide focuses on the comparative docking performance of these inhibitors against two prominent targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Comparative Analysis of Inhibitor Performance
The following tables summarize the binding affinities of selected pyrazole-based inhibitors against COX-2 and VEGFR-2. A lower binding energy value typically indicates a more stable and favorable interaction between the inhibitor and the protein's active site.
Table 1: Docking Analysis of Pyrazole-Based Inhibitors Against COX-2
| Compound Reference | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Compound 12 | - | - | [2] |
| Compound 13 | - | - | [2] |
| Compound 11 | - | - | [2] |
| Compound 6 | - | - | [2] |
| Diclofenac (Reference) | - | - | [2] |
Data for specific binding affinities and interacting residues for compounds 12, 13, 11, 6 and Diclofenac against COX-2 were not explicitly provided in the search results in terms of kcal/mol, but the study indicated their potent anti-inflammatory properties and that the in silico results aligned with the biological evaluation.[2]
Table 2: Docking Analysis of Pyrazole-Based Inhibitors Against VEGFR-2
| Compound Reference | Binding Affinity (kcal/mol) | PDB ID | Interacting Residues | Reference |
| Compound M76 | -9.2 | 4AGD | Not Specified | [3] |
| Sunitinib (Reference) | -10.0 | 4AGD | Not Specified | [3] |
| Pazopanib (Reference) | -9.9 | 4AGD | Not Specified | [3] |
| Compound 1b | -10.09 (kJ/mol) | 2QU5 | Not Specified | [4][5] |
| Compound 5c | Not Specified | Not Specified | Not Specified | [6] |
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a comparative docking analysis of pyrazole-based inhibitors.
Experimental Protocols
The following provides a generalized methodology for the molecular docking studies cited in this guide.
Molecular Docking Protocol
A representative in silico molecular docking study is performed to predict the binding affinity and interaction patterns of pyrazole-based inhibitors with their target proteins.[2][4][7]
1. Preparation of the Receptor Protein: The three-dimensional crystal structure of the target protein (e.g., COX-2, VEGFR-2) is obtained from the Protein Data Bank (PDB).[7][8] All water molecules and co-crystallized ligands are typically removed from the protein structure.[4] Polar hydrogen atoms and Kollman charges are then added to the protein, which is saved in a suitable format (e.g., PDBQT) for docking.[7] The active site for docking is defined by creating a grid box that encompasses the key amino acid residues involved in ligand binding.[4]
2. Preparation of the Ligands: The 2D structures of the pyrazole-based inhibitors are drawn using chemical drawing software and subsequently converted to 3D structures.[4] The ligands are then subjected to energy minimization to obtain a stable conformation.[4] Gasteiger charges are computed, and rotatable bonds are defined before saving the ligands in the appropriate format for the docking software.
3. Molecular Docking Simulation: Docking is performed using software such as AutoDock or PyRx.[2][7][8] The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site of the protein.[4] The docking process generates multiple binding poses for each ligand, ranked by their predicted binding energies.[4]
4. Analysis of Docking Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.[7] Visualization software is used to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[2] The binding affinities and interaction patterns of the novel pyrazole derivatives are then compared with those of known reference inhibitors.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties | MDPI [mdpi.com]
- 3. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. rjptonline.org [rjptonline.org]
A Comparative Analysis of Pyrazole Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of compounds with significant therapeutic potential. This guide presents a comparative statistical analysis of pyrazole derivatives, focusing on their anticancer and antimicrobial activities. The information is curated to provide researchers, scientists, and drug development professionals with a comprehensive overview of performance data, experimental validation, and mechanisms of action.
Comparative Anticancer Activity of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Celecoxib | COX-2 | MCF-7 | Breast Cancer | 25.2 - 37.2 | [1] |
| MDA-MB-231 | Breast Cancer | 25.3 | [1] | ||
| HCT-116 | Colon Cancer | ~37 | [1] | ||
| HepG2 | Liver Cancer | ~28 | [1] | ||
| Sorafenib | RAF, VEGFR, PDGFR | PLC/PRF/5 | Liver Cancer | 6.3 | [1] |
| HepG2 | Liver Cancer | 4.5 | [1] | ||
| Crizotinib | ALK, MET | PANC-1 | Pancreatic Cancer | ~5 | [1] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | HCT-116 | Colon Cancer | 0.04 - 0.94 | [1] |
| HT29 | Colon Cancer | ~0.1 | [1] | ||
| A549 | Lung Cancer | ~0.2 | [1] | ||
| MCF-7 | Breast Cancer | ~0.3 | [1] | ||
| Compound 5b | Tubulin Polymerization | K562 | Leukemia | 0.021 | [2] |
| A549 | Lung Cancer | 0.69 | [2] | ||
| MCF-7 | Breast Cancer | - | [2] | ||
| Compound 4a | Not Specified | K562 | Leukemia | 0.26 | [2] |
| A549 | Lung Cancer | 0.19 | [2] | ||
| Pyrazole Derivative 5 | CDK2 | HepG2 | Liver Cancer | 13.14 | [3] |
| MCF-7 | Breast Cancer | 8.03 | [3] | ||
| Pyrazole Derivative 10 | CDK2 | MCF-7 | Breast Cancer | 15.38 | [3] |
Comparative Antimicrobial Activity of Pyrazole Derivatives
The following table presents the antimicrobial efficacy of selected pyrazole derivatives, with data primarily represented as Minimum Inhibitory Concentration (MIC) in µg/mL or inhibition zone diameter in mm. Lower MIC values and larger inhibition zones indicate higher antimicrobial activity.
| Compound | Microbial Strain | Activity | Reference |
| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | MIC: 6.25 - 50 mg/mL | [4] |
| Listeria monocytogenes | MIC: 6.25 - 50 mg/mL | [4] | |
| Escherichia coli | Inhibition Zone: 13 mm at 25 mg/mL | [4] | |
| Pyrazole Carbothiohydrazide 21a | Gram-positive & Gram-negative bacteria | MIC: 62.5–125 µg/mL | [5] |
| Fungi | MIC: 2.9–7.8 µg/mL | [5] | |
| Pyrazole Derivative 7b | Various pathogenic microorganisms | High activity | [6] |
| Pyrazole Derivative 8b | Various pathogenic microorganisms | High activity | [6] |
| Pyrazole Derivatives 6b, 6f, 6g, 6j, 6k | Aspergillus niger, Candida albicans | Very active | [7] |
| Pyrazole Derivatives 6b, 6c, 6f, 6j, 6k | Escherichia coli, Staphylococcus aureus | Maximum activity | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 595 nm using a plate reader.[8] The cell viability is expressed as a percentage of the vehicle control.
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
-
Procedure:
-
Cell Treatment: Treat cells with the pyrazole derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[1]
-
-
Kinase Inhibition Assay
These assays are employed to determine the inhibitory activity of compounds against specific protein kinases.
-
Radiometric Assay or ADP-Glo Assay:
-
Principle: These assays measure the activity of a kinase by quantifying the consumption of ATP or the generation of ADP. The radiometric assay uses a radiolabeled ATP, while the ADP-Glo assay is a luminescence-based method.[9]
-
Procedure: A specific kinase, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate or ADP produced is then measured to determine the kinase activity and the inhibitory effect of the compound.[9]
-
-
Western Blot for Phosphorylated Protein Levels:
-
Principle: This method assesses the in-cell inhibition of a kinase by measuring the phosphorylation level of its downstream target protein.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pyrazole inhibitor at various concentrations. After treatment, lyse the cells to extract proteins.[10]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein, followed by an HRP-conjugated secondary antibody.[10]
-
Detection: Use an ECL substrate to generate a chemiluminescent signal, which is captured by an imaging system.[10] The intensity of the signal corresponds to the amount of phosphorylated protein.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by pyrazole derivatives and a general workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. jpsbr.org [jpsbr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Phenyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Phenyl-1H-pyrazol-3-amine was found in the public domain. The following disposal procedures are based on general best practices for laboratory chemical waste and information for structurally similar compounds.[1] Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance to ensure full compliance with all federal, state, and local regulations.[1] A conservative approach to disposal is mandatory to ensure personnel and environmental safety.
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.
Hazard Assessment and Waste Characterization
Before beginning any disposal procedure, a thorough hazard assessment is crucial. Given the lack of specific data, this compound should be treated as a hazardous chemical.[1]
-
Physical State: Determine if the waste is solid (powder, crystals) or liquid (dissolved in a solvent).
-
Potential Hazards: The pyrazole and amine functional groups suggest potential hazards. Assume the compound is toxic and handle it accordingly.[1] Safety data sheets for similar compounds indicate hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3]
-
Regulatory Framework: The management of hazardous waste is primarily regulated under the Federal Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for hazardous waste.[4][5] State and local regulations may also apply and must be followed.[4][6]
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and its associated waste.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
Step-by-Step Disposal Protocol
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[1][7] Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[1][7]
-
Solid Waste: Collect any materials contaminated with this compound (e.g., gloves, weigh boats, contaminated filter paper) in a designated, sealed, and clearly labeled solid hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1] Liquid containers should not be filled to more than 75% capacity to allow for vapor expansion.[8]
-
Sharps Waste: Dispose of any needles, syringes, or contaminated broken glass in a designated sharps container.[1]
Step 2: Containerization
Select an appropriate and compatible container for the waste.[7]
-
Containers must be in good condition, free from leaks, and have a secure, tightly closing lid.[7]
-
The exterior of the container must be kept clean and free of contamination.[8]
-
Do not use metal containers for corrosive waste or glass for waste containing hydrofluoric acid.[7]
Step 3: Labeling
Properly label all waste containers immediately upon starting accumulation.
-
The label must include the words "HAZARDOUS WASTE" .[7]
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages.
-
Clearly indicate the associated hazards (e.g., Toxic).
-
Include the date accumulation started.
Step 4: Storage
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep waste containers securely closed except when adding waste.[1][7]
-
Store in a well-ventilated area, away from sources of ignition and incompatible chemicals.[1][2] Strong oxidizing agents and strong acids are noted as incompatible with similar compounds.[9][10]
Step 5: Final Disposal
-
Dispose of the contents and container at an approved waste disposal plant.[2]
-
When the container is full or approaching the storage time limit set by your institution (e.g., 90 days), arrange for pickup by your EHS department or a licensed hazardous waste contractor.[1]
Quantitative Data and Logistical Summary
Due to the lack of a specific SDS, quantitative data such as LD50 or specific gravity for this compound is not available. The table below summarizes the key logistical information for its proper disposal.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste (Assumed Toxic) | [1] |
| Solid Waste Container | Sealable, compatible plastic container or lined cardboard box. | [1] |
| Liquid Waste Container | Leak-proof, chemically compatible container (e.g., HDPE). Do not fill past 75% capacity. | [1][8] |
| Labeling Requirement | "HAZARDOUS WASTE", full chemical names with percentages, hazard warnings, accumulation start date. | [7] |
| Storage Location | Designated and secondary-contained satellite accumulation area. | [1] |
| Incompatible Materials | Segregate from strong oxidizing agents, strong acids, and other reactive waste streams. | [9][10] |
| Disposal Method | Collection by institutional EHS or a licensed professional waste disposal service. | [3] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. youtube.com [youtube.com]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Phenyl-1H-pyrazol-3-amine
Essential Safety and Handling Guide for 1-Phenyl-1H-pyrazol-3-amine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 1128-56-9) in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers and maintaining a secure work environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1][2] Exposure can lead to several health risks. The primary hazards associated with this compound are acute toxicity if ingested, skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[3][4] |
Operational and Safety Protocols
A systematic approach encompassing engineering controls, personal protective equipment, and strict handling procedures is mandatory.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][6] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible near the workstation.[2][7]
-
Isolation: Use process enclosures or other engineering controls to keep airborne levels below recommended exposure limits, especially when generating dust or fumes.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier against exposure.[8] Different functions may have varying PPE requirements.[9]
-
Hand Protection: Wear chemical-resistant, powder-free gloves (e.g., nitrile).[5][8] Gloves should be changed regularly (every 30-60 minutes) or immediately if they are damaged or known to be contaminated.[8]
-
Eye and Face Protection: Safety goggles that comply with OSHA regulations or European Standard EN166 are required.[2][5] For splash hazards, a face shield should be worn in addition to goggles.[8]
-
Skin and Body Protection: An impermeable, long-sleeved lab coat or gown is necessary to prevent skin contact.[1][9]
-
Respiratory Protection: For large-scale operations or in case of a spill where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.[6]
Handling and Hygiene
-
General Handling: This product should only be handled by, or under the close supervision of, personnel qualified in managing potentially hazardous chemicals.[5] Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1][6]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[2][5] Do not eat, drink, or smoke in the laboratory.[10] Contaminated clothing should be removed and washed before reuse.[5]
-
Conditions to Avoid: Keep the substance away from heat, sparks, open flames, and other sources of ignition.[5][6] Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[5][6]
Spill Management
-
Minor Spills: For small spills, ensure the area is well-ventilated. Wearing appropriate PPE, mix the spilled solid with sand or another inert absorbent material, sweep it up, and place it in a tightly closed container for disposal.[5]
-
Major Spills: Evacuate personnel to a safe area. Prevent the spill from entering drains or waterways.[1] For large spills, a chemical cartridge-type respirator may be required.[8]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[6][11] Waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[7][12]
-
Disposal Procedure: Arrange for disposal through a licensed disposal company.[5] Do not allow the material to enter drains, sewers, or water courses.[1][5]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[11] Dispose of the contaminated packaging at a hazardous or special waste collection point.[6]
Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Procedural workflow for handling this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
